5-Amino-1H-indazol-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFHVHYSJZHBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566184 | |
| Record name | 5-Amino-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89792-09-6 | |
| Record name | 5-Amino-1,2-dihydro-3H-indazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89792-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Amino-1H-indazol-3-ol chemical properties and structure
An In-depth Technical Guide to 5-Amino-1H-indazol-3-ol: Chemical Properties, Structure, and Biological Significance
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs to provide a well-rounded and informative resource.
This compound is a heterocyclic aromatic compound. The indazole core is a bicyclic system composed of a benzene ring fused to a pyrazole ring. The structure is characterized by an amino group at the 5th position and a hydroxyl group at the 3rd position.
A critical aspect of the structure of 3-hydroxyindazoles is the existence of tautomerism. The "ol" form (A) can exist in equilibrium with the "one" form (B, 1,2-dihydro-3H-indazol-3-one). While the "ol" form is specified, the tautomeric equilibrium may influence the compound's properties and reactivity.
Chemical Structure of this compound Tautomers
An In-depth Technical Guide to the Synthesis of 5-Amino-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible and robust synthetic pathway for 5-Amino-1H-indazol-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, drawing upon established and reliable chemical transformations for analogous structures. This document includes detailed experimental protocols, tabulated quantitative data for key reactions, and a visual representation of the synthetic route.
Overview of Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 2-fluoro-5-nitrobenzonitrile. The core strategy involves:
-
Formation of the Indazole Ring: Cyclization of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate to construct the 3-amino-5-nitroindazole scaffold.
-
Conversion of the 3-Amino Group: Diazotization of the 3-amino group followed by hydrolysis to yield the 5-nitro-1H-indazol-3-ol intermediate.
-
Reduction of the Nitro Group: Selective reduction of the 5-nitro group to the corresponding 5-amino functionality to afford the final product.
This pathway is advantageous due to the accessibility of starting materials and the high-yielding nature of the individual transformations.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Nitro-1H-indazol-3-amine
This initial step involves the cyclization of 2-fluoro-5-nitrobenzonitrile with hydrazine. The reaction proceeds via nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole ring system. This method is analogous to the synthesis of 5-bromo-1H-indazol-3-amine, which is known to be rapid and high-yielding[1].
Methodology:
-
A solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in ethanol (5-10 mL per gram of nitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Hydrazine hydrate (80% solution, 3.0-5.0 eq) is added to the solution.
-
The reaction mixture is heated to reflux and maintained for 1-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature. The product often precipitates directly from the reaction mixture. If necessary, water can be added to induce further precipitation.
-
The resulting solid is collected by vacuum filtration, washed with cold water, followed by a small amount of cold ethanol to remove impurities.
-
The product, 5-Nitro-1H-indazol-3-amine, is dried under vacuum to yield a solid.
| Parameter | Value | Reference |
| Starting Material | 2-fluoro-5-nitrobenzonitrile | Analogous to[1] |
| Key Reagent | Hydrazine Hydrate | Analogous to[1] |
| Solvent | Ethanol | Analogous to[1] |
| Temperature | Reflux (~78 °C) | Analogous to[1] |
| Typical Yield | 85-95% | Estimated |
Step 2: Synthesis of 5-Nitro-1H-indazol-3-ol
This transformation is achieved via diazotization of the 3-amino group, followed by nucleophilic substitution by water (hydrolysis). The 3-aminoindazole is dissolved in an aqueous acidic solution and treated with sodium nitrite at low temperatures to form the unstable diazonium salt. Gentle heating of this solution causes the evolution of nitrogen gas and the formation of the 3-hydroxyindazole.
Methodology:
-
5-Nitro-1H-indazol-3-amine (1.0 eq) is suspended in an aqueous solution of sulfuric acid (e.g., 10-20% v/v) in a beaker or flask, and the mixture is cooled to 0-5 °C in an ice bath with stirring.
-
A solution of sodium nitrite (1.1-1.2 eq) in a minimal amount of cold water is prepared and added dropwise to the indazole suspension, ensuring the temperature remains below 5 °C. Stirring is continued for 30-60 minutes at this temperature.
-
The reaction mixture, containing the diazonium salt, is then slowly heated to 50-60 °C and maintained at this temperature until the evolution of nitrogen gas ceases (typically 1-2 hours).
-
The solution is cooled to room temperature, and the precipitated product is collected by vacuum filtration.
-
The solid is washed thoroughly with cold water to remove any residual acid.
-
The product, 5-Nitro-1H-indazol-3-ol, is dried under vacuum.
| Parameter | Value | Reference |
| Starting Material | 5-Nitro-1H-indazol-3-amine | Standard Diazotization |
| Key Reagents | Sodium Nitrite, Sulfuric Acid | Standard Diazotization |
| Solvent | Water | Standard Diazotization |
| Temperature | 0-5 °C, then 50-60 °C | Standard Diazotization |
| Typical Yield | 70-85% | Estimated |
Step 3: Synthesis of this compound
The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a clean and effective method for this transformation and is compatible with the indazolol ring system.
Methodology:
-
5-Nitro-1H-indazol-3-ol (1.0 eq) is dissolved or suspended in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
A catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight) is added to the mixture.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 atm or 15-60 psi).
-
The mixture is stirred vigorously at room temperature for 2-6 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is carefully purged with nitrogen. The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
If necessary, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
| Parameter | Value | Reference |
| Starting Material | 5-Nitro-1H-indazol-3-ol | Based on[2] |
| Key Reagents | Hydrogen (H₂), 10% Pd/C | Based on[2] |
| Solvent | Ethanol or Methanol | Based on[2] |
| Temperature | Room Temperature | Based on[2] |
| Pressure | 1-4 atm H₂ | Based on[2] |
| Typical Yield | 90-98% | Estimated |
Conclusion
The described three-step synthetic pathway provides a reliable and efficient route to this compound. Each step utilizes well-established chemical reactions with predictable outcomes and generally high yields. This guide offers detailed protocols that can be readily adapted by researchers in the field of medicinal chemistry for the synthesis of this and other related indazole derivatives. Careful monitoring and control of reaction conditions are crucial for achieving optimal results.
References
5-Amino-1H-indazol-3-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 5-Amino-1H-indazol-3-ol, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document consolidates essential chemical data, including its CAS number and molecular weight, and outlines a detailed synthesis protocol. Furthermore, it delves into the compound's known biological activities and its interactions with cellular signaling pathways, offering a valuable resource for researchers exploring its therapeutic potential.
Chemical and Physical Properties
This compound is a substituted indazole derivative. The fundamental chemical and physical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 89792-09-6 | [1] |
| Molecular Formula | C₇H₇N₃O | [1] |
| Molecular Weight | 149.15 g/mol | Calculated |
| Synonyms | 5-amino-3-hydroxy (1h)indazole, 5-amino-1h-indazol-3(2h)-one, 5-amino-3-hydroxyindazole, 5-amino-3h-indazol-3-one | [1] |
Synthesis Protocol
Hypothetical Synthesis of this compound
This proposed synthesis involves a two-step process starting from a commercially available substituted benzonitrile.
Step 1: Synthesis of 5-Nitro-1H-indazol-3-ol
A common precursor for aminoindazoles is the corresponding nitro derivative. The synthesis of 5-nitro-1H-indazol-3-ol can be achieved by the reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate.
-
Reaction: 2-fluoro-5-nitrobenzonitrile + Hydrazine hydrate → 5-Nitro-1H-indazol-3-ol
-
Procedure:
-
Dissolve 2-fluoro-5-nitrobenzonitrile in a suitable solvent such as ethanol or n-butanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system.
-
Step 2: Reduction of the Nitro Group to an Amino Group
The final step involves the reduction of the nitro group of 5-Nitro-1H-indazol-3-ol to the corresponding amine, yielding this compound.
-
Reaction: 5-Nitro-1H-indazol-3-ol + Reducing agent → this compound
-
Procedure:
-
Dissolve 5-Nitro-1H-indazol-3-ol in a solvent such as ethanol or methanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂, the reaction is typically carried out under acidic conditions (e.g., with hydrochloric acid) and may require heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Further purification can be achieved by column chromatography.
-
Caption: Hypothetical two-step synthesis of this compound.
Biological Activity and Signaling Pathways
The biological activities of many indazole derivatives have been extensively studied, revealing a wide range of therapeutic potentials, including anti-cancer, anti-inflammatory, and antimicrobial effects. While specific studies on this compound are limited, the broader class of aminoindazoles and indazol-3-ols has shown significant interactions with various biological targets and signaling pathways.
3.1. Potential as Kinase Inhibitors
The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. For instance, various substituted 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing inhibitory effects on cancer cell lines such as lung, leukemia, prostate, and hepatoma cells.[2] These effects are often mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the p53/MDM2 pathway.[2]
3.2. D-Amino Acid Oxidase (DAAO) Inhibition
Derivatives of 1H-indazol-3-ol have been identified as inhibitors of D-amino acid oxidase (DAAO).[3] DAAO is a target in the treatment of schizophrenia, as its inhibition can lead to increased levels of D-serine in the brain, which in turn modulates NMDA receptor activity.[3] This suggests a potential neurological application for compounds like this compound.
3.3. General Antiproliferative Activity
Substituted 3-amino-indazole derivatives have demonstrated antiproliferative activity against various tumor cell lines.[4][5] The mechanism of action often involves the induction of cell cycle arrest, for example, in the G0-G1 phase, and modulation of key cell cycle regulatory proteins like the retinoblastoma protein (pRb).[5]
Caption: Potential biological targets and outcomes of this compound.
Conclusion
This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and pharmacology. Its structural similarity to known bioactive indazole derivatives suggests a high potential for therapeutic applications, particularly in oncology and neurology. The information provided in this technical guide serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of this compound. Further experimental studies are warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in drug development programs.
References
- 1. 3H-indazol-3-one, 5-amino-1,2-dihydro- | CAS 89792-09-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Key Indazole Scaffolds in Drug Discovery
A focus on 1H-Indazol-3-ol and Amino-1H-Indazole Derivatives
Introduction
While the specific molecule 5-Amino-1H-indazol-3-ol is not extensively documented in scientific literature, its core structure combines key pharmacophores from two highly significant classes of indazole derivatives that have garnered substantial interest in drug discovery. This technical guide will provide an in-depth overview of these parent scaffolds: 1H-Indazol-3-ol and Amino-1H-Indazoles (specifically 3-amino and 5-amino derivatives). For researchers, scientists, and drug development professionals, understanding the history, synthesis, and biological activity of these core structures is crucial for the design of novel therapeutics. This guide will delve into their discovery, summarize key quantitative data, provide detailed experimental protocols, and visualize relevant biological pathways and workflows.
Part 1: The 1H-Indazol-3-ol Scaffold - D-Amino Acid Oxidase (DAAO) Inhibition
Discovery and History
The 1H-indazol-3-ol scaffold emerged as a significant area of research with the discovery of its derivatives as potent inhibitors of D-Amino Acid Oxidase (DAAO). DAAO is a flavoenzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. Dysfunction of NMDA receptor signaling is implicated in the pathophysiology of schizophrenia. By inhibiting DAAO, levels of synaptic D-serine can be elevated, thereby enhancing NMDA receptor function. This discovery positioned 1H-indazol-3-ol derivatives as promising therapeutic candidates for treating the cognitive and negative symptoms of schizophrenia. Structure-activity relationship (SAR) studies led to the identification of nanomolar inhibitors within this class, demonstrating their potential for further development.
Quantitative Data
The following table summarizes key physicochemical and biological activity data for representative indazole-based DAAO inhibitors.
| Compound/Parameter | Value | Description |
| 1H-Indazol-3-ol (Parent Scaffold) | ||
| pKa | Data not readily available in cited literature | The acidity of the enolic hydroxyl group is a key feature for interaction. |
| Representative Inhibitor (e.g., 6-fluoro-1H-indazol-3-ol) | ||
| Human DAAO IC₅₀ | ~15 nM[1] | Concentration for 50% inhibition of human DAAO enzyme activity. |
| Rat DAAO IC₅₀ | ~85 nM[1] | Concentration for 50% inhibition of rat DAAO enzyme activity. |
| Inhibition Mechanism (vs. D-serine) | Competitive[1] | Inhibitor binds to the active site, competing with the D-serine substrate. |
| Inhibition Mechanism (vs. FAD) | Uncompetitive[1] | Inhibitor binds to the enzyme-substrate complex. |
| 1-benzyl-1H-indazol-3-ol | ||
| Solubility (pH 7.4) | 12.5 µg/mL[2] | Experimentally determined aqueous solubility. |
Signaling Pathway
The mechanism of action for DAAO inhibitors involves the modulation of the glutamatergic synapse, specifically enhancing NMDA receptor activity.
References
Spectroscopic Characterization of 5-Amino-1H-indazol-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Amino-1H-indazol-3-ol. Due to the limited availability of specific experimental data for this compound in public literature, this document presents representative data from closely related indazole analogs and outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a practical resource for the synthesis, identification, and characterization of this compound and similar derivatives.
Spectroscopic Data Summary
The following tables summarize expected spectroscopic data for this compound based on data from analogous indazole derivatives. These values are illustrative and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10-12 | br s | N1-H |
| ~9-10 | br s | O-H |
| ~7.0-7.5 | m | Aromatic-H |
| ~6.5-7.0 | m | Aromatic-H |
| ~4.5-5.5 | br s | NH₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 | C3-OH |
| ~140-150 | C7a |
| ~130-140 | C5-NH₂ |
| ~120-130 | C3a |
| ~110-120 | Aromatic C-H |
| ~100-110 | Aromatic C-H |
| ~95-105 | Aromatic C-H |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | O-H, N-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 1640-1600 | N-H bending, C=C stretching |
| 1600-1450 | Aromatic C=C stretching |
| 1300-1200 | C-O stretching |
| 1250-1150 | C-N stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 150.06 | [M+H]⁺ |
| 133.06 | [M-NH₃]⁺ |
| 122.05 | [M-CO]⁺ |
| 105.04 | [M-CO-NH₃]⁺ |
Ionization Mode: Electrospray Ionization (ESI), Positive
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for indazole derivatives and may require optimization for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Spectral Width: 0-16 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.[1][2]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer (e.g., Thermo Nicolet NEXUS 670) with an Attenuated Total Reflectance (ATR) accessory.[3]
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
Perform a background scan of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source (e.g., a Q-Exactive Orbitrap mass spectrometer).[4][5]
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
LC-MS/MS Method:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound of interest.
-
Flow Rate: 0.2-0.4 mL/min.[4]
-
-
Mass Spectrometry (MS):
Data Analysis:
-
Process the raw data to determine the accurate mass of the [M+H]⁺ ion.
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula.[4]
-
Analyze the fragmentation pattern (MS/MS) to further confirm the structure.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different data types.
Caption: General workflow for the synthesis and spectroscopic analysis of a novel compound.
Caption: Logical relationship of spectroscopic data in structure elucidation.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
5-Amino-1H-indazol-3-ol: A Technical Whitepaper on Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract:
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential biological activities of 5-Amino-1H-indazol-3-ol, a specific indazole derivative. While direct experimental data for this compound is limited, this paper extrapolates its potential therapeutic applications by examining the well-documented activities of its core structural motifs: the 5-aminoindazole and the 1H-indazol-3-ol. This in-depth analysis covers potential applications in oncology, neurobiology, and anti-inflammatory research, providing detailed experimental protocols, quantitative bioactivity data from closely related analogs, and visual representations of relevant signaling pathways and experimental workflows.
Potential as a Kinase Inhibitor in Oncology
The indazole nucleus is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this core structure. The 3-aminoindazole moiety, in particular, is known to be an effective hinge-binding fragment for various kinases.
Potential Targets and Rationale
Based on the activities of structurally similar compounds, this compound could potentially exhibit inhibitory activity against several key oncogenic kinases.
-
BCR-ABL: Derivatives of 3-aminoindazole have demonstrated potent inhibition of the BCR-ABL fusion protein, including the T315I mutant which is resistant to imatinib. This suggests a potential application in the treatment of Chronic Myeloid Leukemia (CML).
-
Anaplastic Lymphoma Kinase (ALK): Novel 3-aminoindazole derivatives have shown high activity against ALK, a tyrosine kinase implicated in certain types of non-small cell lung cancer and neuroblastoma.
-
Fibroblast Growth Factor Receptor (FGFR): 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives have been identified as potent FGFR1 inhibitors, suggesting a role in cancers driven by aberrant FGFR signaling.
-
Polo-Like Kinase 4 (PLK4): Indazole-based compounds have been developed as highly effective PLK4 inhibitors. PLK4 is a crucial regulator of centriole duplication, and its inhibition can lead to mitotic defects and cancer cell death.
Quantitative Bioactivity of Related Indazole Derivatives
The following table summarizes the inhibitory activities of various indazole derivatives against key kinase targets.
| Compound Class | Target Kinase | IC50 / GI50 | Cell Line | Reference |
| Dierylaminde 3-aminoindazole | BCR-ABL (Wild Type) | < 0.5 nM | - | [1] |
| Dierylaminde 3-aminoindazole | BCR-ABL (T315I Mutant) | 9 nM | - | [1] |
| Dierylaminde 3-aminoindazole | - | GI50 < 10 nM | K-562 | [1] |
| 3-aminoindazole derivative | Anaplastic Lymphoma Kinase (ALK) | 12 nM | - | [2] |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 2.9 nM | - | [2] |
| Indazole derivative | PLK4 | 0.1 nM | - | [3] |
| Indazole derivative | - | IC50 = 1.3 µM | MCF-7 | [3] |
| Indazole-based PLK4 inhibitor | PLK4 | 2.8 nM | - | [4] |
| Indazole derivative | - | IC50 = 5.15 µM | K562 | [5][6] |
Experimental Protocols
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
-
Reagents:
-
Recombinant kinase enzyme (e.g., BCR-ABL, ALK, FGFR1, PLK4)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or in a system with a detectable tag
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a microplate, add the recombinant kinase enzyme to each well.
-
Add the serially diluted test compound to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding a stop solution containing EDTA).
-
Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as filter-binding assays to capture the radiolabeled phosphate, or by using phospho-specific antibodies in an ELISA format.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8]
-
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6][9]
-
Reagents:
-
Human cancer cell line (e.g., K-562 for CML, A549 for lung cancer)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
-
Signaling Pathways
The inhibition of kinases by indazole derivatives can modulate various downstream signaling pathways critical for cancer cell survival and proliferation.
Potential as a D-Amino Acid Oxidase (DAAO) Inhibitor
Derivatives of 1H-indazol-3-ol have been identified as potent inhibitors of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO increases D-serine levels in the brain, thereby enhancing NMDA receptor function. This mechanism is a potential therapeutic strategy for schizophrenia.[10]
Quantitative Bioactivity of Related 1H-Indazol-3-ol Derivatives
| Compound | Target | IC50 | In Vivo Effect | Reference |
| 6-fluoro-1H-indazol-3-ol | DAAO | Nanomolar range | Significantly increased plasma D-serine in mice | [10] |
Experimental Protocol: In Vitro DAAO Inhibition Assay
This assay measures the inhibition of DAAO activity by quantifying the production of hydrogen peroxide (H₂O₂).[11][12]
-
Reagents:
-
Recombinant human DAAO (hDAAO)
-
D-serine (substrate)
-
Flavin adenine dinucleotide (FAD) (cofactor)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Test compound
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
Prepare a reaction buffer containing phosphate buffer and FAD.
-
Create serial dilutions of the test compound in the reaction buffer.
-
In a 96-well plate, add the hDAAO enzyme solution to each well.
-
Add the serially diluted test compound and pre-incubate.
-
Initiate the reaction by adding a working solution containing D-serine, Amplex® Red, and HRP.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Measure the fluorescence of each well using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of H₂O₂ produced.
-
Calculate the percentage of DAAO inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway
Potential Anti-inflammatory and Antioxidant Activity
5-aminoindazole, a core component of the target molecule, has demonstrated anti-inflammatory and antioxidant properties.
Quantitative Bioactivity of 5-Aminoindazole
| Activity | IC50 | Assay | Reference |
| COX-2 Inhibition | 12.32 µM | In vitro cyclooxygenase-2 assay | [13] |
| Lipid Peroxidation Inhibition | - | Concentration-dependent inhibition | [13] |
| DPPH Radical Scavenging | - | Concentration-dependent inhibition | [13] |
Experimental Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[13]
-
Reagents:
-
Purified ovine or human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound
-
Reaction buffer (e.g., Tris-HCl buffer)
-
Detection system to measure prostaglandin E2 (PGE2) production (e.g., EIA kit)
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the COX-2 enzyme.
-
Add the test compound and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using an enzyme immunoassay (EIA).
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration.
-
Determine the IC50 value from the dose-response curve.
-
Potential to Induce Apoptosis in Cancer Cells
Many indazole-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cancer cell line
-
Test compound
-
-
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells (including any floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Amino-1H-indazol-3-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant biological activities of 5-Amino-1H-indazol-3-ol and its derivatives. This class of compounds has garnered considerable attention in medicinal chemistry due to its versatile scaffold, which serves as a foundation for developing potent inhibitors of key biological targets, including D-amino acid oxidase (DAAO) and various protein kinases. This document details experimental protocols for synthesis and biological evaluation and presents quantitative data in a structured format to facilitate comparison and further research.
Core Chemical Properties and Synthesis
This compound is a heterocyclic aromatic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of both amino and hydroxyl functional groups at positions 5 and 3, respectively, makes it a valuable starting material for creating diverse chemical libraries through various derivatization strategies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H N₃O | N/A |
| Molecular Weight | 149.15 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Tautomerism | Exists in keto-enol tautomeric forms | General Knowledge |
Synthesis of the Core Scaffold
The synthesis of the this compound core can be achieved through a multi-step process, typically starting from a substituted benzonitrile. A common and efficient route begins with 5-bromo-2-fluorobenzonitrile.
Solubility Profile of 5-Amino-1H-indazol-3-ol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the available solubility data for the compound 5-Amino-1H-indazol-3-ol. Designed for researchers, scientists, and professionals in drug development, this document summarizes known solubility parameters, outlines general experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Quantitative Solubility Data
Direct quantitative solubility data for this compound in a range of common solvents remains limited in publicly accessible literature. However, to provide a contextual understanding of the solubility of related structures, the following table summarizes the aqueous solubility of structurally similar indazole derivatives. It is important to note that these values are for related compounds and should be considered as estimations for this compound. The presence of both an amino and a hydroxyl group on the indazole scaffold of the target compound is expected to influence its solubility profile, likely increasing its polarity and potential for hydrogen bonding compared to some of the listed analogs.
The commercial availability of this compound as a dihydrochloride salt suggests that this form is utilized to enhance its aqueous solubility.
| Compound | Solvent/Condition | Solubility |
| 1H-Indazol-5-amine | pH 7.4 | 17.9 µg/mL[1] |
| 1-benzyl-1H-indazol-3-ol | pH 7.4 | 12.5 µg/mL[2] |
Note: This data is for structurally related compounds and should be used for estimation purposes only.
For non-aqueous solvents, while specific quantitative data is unavailable, general laboratory practices for dissolving indazole derivatives for in-vivo and in-vitro studies commonly involve the use of Dimethyl Sulfoxide (DMSO), often in combination with co-solvents like ethanol or solubilizing agents such as Tween 80.
Experimental Protocols for Solubility Determination
The following section details a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound. This method is based on the widely accepted shake-flask technique.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (or its dihydrochloride salt)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, DMSO, Ethanol)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Attach a syringe filter and filter the solution into a clean vial to remove all undissolved solids.
-
Dilution: Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original solubility in the solvent, taking into account the dilution factor.
-
Replicates: Perform the experiment in triplicate for each solvent to ensure the reliability of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a chemical compound.
Caption: Experimental workflow for solubility determination.
References
Theoretical Stability of 5-Amino-1H-indazol-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical stability of 5-Amino-1H-indazol-3-ol, a heterocyclic compound of interest in medicinal chemistry. The stability of a drug candidate is a critical parameter influencing its shelf-life, bioavailability, and efficacy. This document outlines the key concepts of stability for this molecule, including its tautomeric forms, and provides a framework for its theoretical and experimental evaluation.
Introduction to Indazole Stability
Indazoles are bicyclic heterocyclic aromatic compounds that are structurally bioisosteres of indoles. They are prevalent scaffolds in many biologically active compounds and approved drugs.[1] The stability of indazole derivatives is a crucial factor in their development as therapeutic agents. A key aspect of indazole chemistry is the existence of tautomers, which are isomers that readily interconvert, most commonly through the migration of a proton. For the indazole core, the 1H- and 2H-tautomers are the most common. Thermodynamic calculations and experimental evidence consistently show that the 1H-indazole tautomer is generally the most predominant and thermodynamically stable form.[1]
The stability of substituted indazoles, such as this compound, is influenced by the nature and position of the substituents on the bicyclic ring system. Electron-donating groups, like the amino group at the 5-position, and the hydroxyl group at the 3-position, can significantly impact the electronic distribution and, consequently, the stability of the molecule and its tautomers.
Tautomerism of this compound
This compound can exist in several tautomeric forms. The primary tautomers are the -ol and -one forms, arising from keto-enol tautomerism, in addition to the positional isomerism of the pyrazole ring proton (1H vs. 2H). The relative stability of these tautomers is critical as they may exhibit different physicochemical and pharmacological properties.
The equilibrium between these forms can be influenced by various factors, including the solvent, temperature, and pH. The predominant tautomer in a given environment will be the one with the lowest Gibbs free energy.
Caption: Tautomeric forms of this compound.
Theoretical Stability Assessment
Computational chemistry provides powerful tools for predicting the stability of molecules like this compound. Density Functional Theory (DFT) is a widely used method for these calculations.[2][3]
Computational Workflow
A general workflow for the theoretical stability analysis of a small molecule is depicted below. This process involves geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface. Subsequently, various electronic properties that correlate with stability are calculated.
Caption: General workflow for theoretical stability analysis.
Key Stability Descriptors
Several quantum chemical descriptors can be calculated to assess the stability of this compound and its tautomers.
-
Relative Energies (ΔE and ΔG): The tautomer with the lowest total energy (E) or Gibbs free energy (G) is the most stable. The relative energies of the different tautomers of this compound can be calculated to predict their equilibrium populations.
-
HOMO-LUMO Energy Gap (ΔE_gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.[2]
-
Mulliken Charges: The distribution of electron density can be analyzed through Mulliken population analysis. This can help identify the most reactive sites in the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.
Predicted Stability of this compound
Table 1: Calculated Physicochemical Properties of Indazole Derivatives (Illustrative)
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE_gap (eV) |
| Indazole-8a | DFT/B3LYP/6-311+ | -8.54 | -3.12 | 5.42 |
| Indazole-8c | DFT/B3LYP/6-311+ | -9.21 | -3.79 | 5.42 |
| Indazole-8s | DFT/B3LYP/6-311+ | -8.97 | -3.55 | 5.42 |
Data is illustrative and based on similar compounds from the literature.[2] A higher ΔE_gap suggests greater stability.
Experimental Protocols for Stability Assessment
Experimental validation of theoretical predictions is crucial. The following are standard protocols for assessing the stability of heterocyclic compounds like this compound.
Thermal Stability Analysis: TGA/DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of a compound.[4]
Protocol:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into an aluminum or ceramic crucible.
-
Instrumentation: A simultaneous TGA/DSC instrument is used.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and an oxidizing atmosphere (e.g., air) to assess oxidative stability.
-
Data Analysis: The TGA curve shows the mass loss as a function of temperature, from which the onset of decomposition can be determined. The DSC curve shows the heat flow, indicating endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Table 2: Illustrative Thermal Stability Data for Heterocyclic Compounds
| Parameter | Description | Illustrative Value |
| T_onset | Onset temperature of decomposition | > 250 °C |
| T_peak | Peak decomposition temperature | Varies with structure |
| ΔH_fusion | Enthalpy of melting | Varies with crystal lattice |
Values are typical for stable heterocyclic compounds and serve as a general reference.[4]
Tautomerism Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[5]
Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: 1H and 13C NMR spectra are acquired at a specific temperature. Temperature-dependent NMR studies can also be performed to study the thermodynamics of the equilibrium.
-
Data Analysis: The chemical shifts of protons and carbons, particularly those near the pyrazole ring and the amino and hydroxyl groups, will be different for each tautomer. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.
Conclusion
The stability of this compound is a multifaceted property governed by its tautomeric equilibria and inherent molecular structure. Theoretical calculations using DFT can provide valuable insights into the relative stabilities of its tautomers and predict its reactivity. These computational predictions should be complemented by experimental studies, such as TGA/DSC for thermal stability and NMR spectroscopy for tautomer analysis. A thorough understanding of these stability aspects is essential for the successful development of this compound as a potential drug candidate.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
Commercial Suppliers and Research Applications of 5-Amino-1H-indazol-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1H-indazol-3-ol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features make it a valuable scaffold for the synthesis of a diverse range of bioactive molecules, particularly as kinase inhibitors for oncology applications and as potential modulators of neurological pathways. This technical guide provides an overview of commercial suppliers for research-grade this compound and explores its applications in scientific research, supported by relevant signaling pathways and generalized experimental protocols for the broader class of indazole derivatives.
Commercial Availability
Procuring high-purity this compound is the foundational step for any research endeavor. This compound, identified by CAS Number 89792-09-6, is available from several specialized chemical suppliers. Researchers can obtain this compound under its various synonyms, including 5-amino-1,2-dihydro-3H-indazol-3-one and 5-amino-3-hydroxyindazole.
Table 1: Commercial Suppliers of this compound
| Supplier Name | Purity | Available Quantities | Notes |
| Shanghai Boyle Chemical Co., Ltd. | Inquiry | Bulk and Research Quantities | Listed as an alternative distributor. |
| Suzhou Rovathin Pharmatech Co., Ltd | Inquiry | Bulk and Research Quantities | Listed as an alternative distributor. |
| Chongqing Share Chemicals Co., Ltd. | Inquiry | Bulk and Research Quantities | Listed as an alternative distributor. |
| Jinan Great Chemical Co., Ltd. | Inquiry | Bulk and Research Quantities | Listed as an alternative distributor. |
| Hubei Jiutian Bio-medical Technology Co., Ltd. | ≥99% | Stock Availability | Lists applications in the pharmaceutical industry.[1] |
Note: Purity and available quantities are subject to change and should be confirmed with the respective suppliers.
Physicochemical Properties and Synthesis Overview
A general synthetic approach for creating a library of 3,5-disubstituted indazole derivatives often starts with a precursor like 5-bromo-2-fluorobenzonitrile. This is refluxed with hydrazine hydrate to form a 5-bromo-1H-indazol-3-amine intermediate. Subsequent Suzuki coupling with various boronic acid esters can then be employed to introduce diverse substituents at the C-5 position.[2]
Table 2: General Physicochemical Data for a Related Indazole
| Property | Value (for 5-Amino-1H-indazole-3-carboxylic acid) |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Melting Point | 284 °C |
| Boiling Point | 547.5±30.0 °C at 760 mmHg |
| Density | 1.6±0.1 g/cm³ |
| Flash Point | 284.9±24.6 °C |
| Refractive Index | 1.819 |
| XLogP3 | 0.12 |
Data for a structurally related compound, 5-Amino-1H-indazole-3-carboxylic acid, is provided for general reference.
Key Research Applications and Associated Signaling Pathways
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated and approved as therapeutic agents.[3][4][5][6] The amino and hydroxyl functionalities of this compound make it a versatile starting material for creating libraries of compounds for screening against various biological targets, particularly protein kinases.
Application in Oncology: Kinase Inhibition
Indazole derivatives are well-established as potent inhibitors of various protein kinases that are often dysregulated in cancer.[5][6] These kinases are crucial components of signaling pathways that control cell proliferation, survival, and metastasis.
One such critical pathway involves the p21-Activated Kinases (PAKs) . PAKs are key effectors of the small GTPases Rac and Cdc42 and are implicated in cytoskeletal dynamics, cell survival, and proliferation.[7] Overexpression and hyperactivation of PAK1, a member of the PAK family, are found in a significant percentage of human breast cancers.[7] PAK1 can promote oncogenic transformation by influencing multiple downstream signaling cascades, including the Raf-MAPK and AKT pathways.[8]
Application in Neuroscience: D-Amino Acid Oxidase (DAAO) Inhibition
The N-methyl-D-aspartate receptor (NMDAR) hypofunction model is a leading hypothesis for the pathophysiology of schizophrenia.[9] D-serine is an endogenous co-agonist of the NMDAR, and its levels are regulated by the enzyme D-amino acid oxidase (DAAO).[10] Increased DAAO activity has been observed in individuals with schizophrenia, leading to reduced D-serine levels and subsequent NMDAR hypofunction.[11] Therefore, inhibitors of DAAO are being investigated as a potential therapeutic strategy to enhance NMDAR signaling.[9] Indazol-3-ol derivatives have been identified as a novel class of potent DAAO inhibitors.[12]
Methodologies for Evaluating Indazole Derivatives
While specific protocols for this compound are not detailed in the available literature, the following are standard experimental methodologies used for the evaluation of indazole derivatives in cancer research. These can serve as a starting point for researchers working with this compound.
General Workflow for In Vitro Evaluation
Antiproliferative Activity Assessment (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate, Hep-G2 hepatoma) in 96-well plates and culture in a suitable medium (e.g., RPMI-1640 or MEM supplemented with 10% FBS and antibiotics).[13]
-
Compound Treatment: After cell adherence, treat the cells with various concentrations of the indazole derivative for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) should be included.[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% inhibition concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.[2]
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compound on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., K562) with the indazole derivative at various concentrations for a defined time (e.g., 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Stain the fixed cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.
Apoptosis Detection
Annexin V-FITC/PI staining followed by flow cytometry is a common method to quantify apoptosis.
Protocol:
-
Cell Treatment: Treat cancer cells with the indazole derivative at varying concentrations for a specified duration (e.g., 48 hours).[13]
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Conclusion
This compound represents a valuable and versatile chemical entity for the development of novel therapeutics. Its commercial availability from a range of suppliers facilitates its use in research and development. The broader class of indazole derivatives has demonstrated significant potential as inhibitors of key signaling pathways in cancer and neurological disorders. The experimental protocols outlined in this guide provide a foundational framework for researchers to explore the biological activities of this compound and its derivatives, paving the way for the discovery of new and effective therapeutic agents.
References
- 1. 3H-Indazol-3-one,5-amino-1,2-dihydro-, CasNo.89792-09-6 Hubei Jiutian Bio-medical Technology Co., Ltd China (Mainland) [hubeijiutian.lookchem.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased brain D-amino acid oxidase (DAAO) activity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 5-Amino-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
5-Amino-1H-indazol-3-ol is a small molecule belonging to the indazole class of heterocyclic compounds. The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, with various derivatives showing a wide range of biological activities, including the inhibition of protein kinases, poly(ADP-ribose) polymerases (PARPs), and other enzymes.[1][2] Given the structural similarities to known kinase inhibitors, these application notes provide a framework for the in vitro investigation of this compound as a potential inhibitor of protein kinases.[3] The following protocols are designed to characterize its biochemical potency, cellular activity, and mechanism of action.
Disclaimer: The experimental protocols and representative data provided below are based on methodologies commonly used for the characterization of small molecule kinase inhibitors.[4][5] Researchers should consider these as a starting point and perform their own optimization of experimental conditions, such as incubation times and concentrations, for their specific assays and cell lines.
Data Presentation
The following tables summarize typical quantitative data that can be generated from the described experimental protocols. The values presented are hypothetical and for illustrative purposes, representing potential outcomes for a novel kinase inhibitor.
Table 1: Biochemical Potency of this compound Against a Panel of Protein Kinases
| Kinase Target | IC50 (nM) | Assay Format |
| Target Kinase A | 50 | TR-FRET |
| Off-Target Kinase B | 850 | Luminescence |
| Off-Target Kinase C | >10,000 | Radiometric |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) for Cell Proliferation | Assay Format | Treatment Duration (hours) |
| Cancer Cell Line 1 | 1.5 | MTT Assay | 72 |
| Cancer Cell Line 2 | 5.2 | CellTiter-Glo® | 72 |
| Normal Fibroblast Cell Line | >50 | MTT Assay | 72 |
Experimental Protocols
Biochemical Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is designed to measure the direct inhibitory effect of this compound on the activity of a purified kinase enzyme.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled acceptor molecule
-
This compound
-
DMSO
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 384-well plate, add the kinase and peptide substrate diluted in kinase assay buffer.
-
Add the diluted this compound or DMSO vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (Europium-labeled antibody and APC-labeled acceptor).
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 615 nm (donor) and 665 nm (acceptor).[6]
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Determine the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the compound or a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[2]
Western Blot Analysis of Downstream Signaling
This protocol is used to determine if this compound inhibits the phosphorylation of downstream substrates of the target kinase in a cellular context.
Materials:
-
Cancer cell line
-
This compound
-
DMSO
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-substrate, anti-total-substrate, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts, resolve the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[4]
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for in vitro characterization.
Caption: Logical flow of a dose-response experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Synthesis of 5-Amino-1H-indazol-3-ol
Abstract
This document provides a detailed, two-step laboratory protocol for the synthesis of 5-Amino-1H-indazol-3-ol, a key intermediate in medicinal chemistry and drug development. The synthesis begins with the formation of 5-Nitro-1H-indazol-3-ol from 2-amino-5-nitrobenzoic acid, followed by the reduction of the nitro group to yield the final product. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. All procedures should be conducted by trained personnel in a well-equipped chemical laboratory, adhering to all relevant safety guidelines.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds widely utilized as scaffolds in the development of therapeutic agents.[1][2] Their diverse biological activities, including anti-tumor, anti-inflammatory, and kinase-inhibiting properties, make them valuable targets in medicinal chemistry.[1] this compound, in particular, serves as a versatile building block for constructing more complex molecules, leveraging its amino and hydroxyl functionalities for further derivatization.
This protocol outlines a reliable and reproducible synthetic route to this compound. The methodology is divided into two primary stages:
-
Step 1: Diazotization and Cyclization - Synthesis of the intermediate, 5-Nitro-1H-indazol-3-ol, from commercially available 2-amino-5-nitrobenzoic acid.
-
Step 2: Reduction - Conversion of 5-Nitro-1H-indazol-3-ol to the target compound, this compound, via catalytic hydrogenation.
Overall Synthesis Workflow
The logical flow of the synthesis is depicted below, starting from the initial reactant and proceeding through the intermediate to the final product.
Figure 1: High-level workflow for the synthesis of this compound.
Experimental Protocols
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all chemicals inside a certified fume hood.
-
Sodium nitrite is a strong oxidizing agent and is toxic if ingested.
-
Concentrated acids are corrosive and must be handled with extreme care.
-
Catalytic hydrogenation with Palladium on Carbon (Pd/C) and hydrogen gas presents a fire and explosion hazard. Ensure the system is properly set up and purged, and perform the reaction away from ignition sources.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Synthesis of 5-Nitro-1H-indazol-3-ol (Intermediate)
This procedure details the diazotization of 2-amino-5-nitrobenzoic acid followed by an intramolecular cyclization to form the indazolone ring system.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Amino-5-nitrobenzoic acid | 182.12 | 10.0 g | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.15 g | 1.1 |
| Concentrated HCl (37%) | 36.46 | 30 mL | - |
| Deionized Water | 18.02 | 250 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Preparation: Suspend 10.0 g (54.9 mmol) of 2-amino-5-nitrobenzoic acid in 150 mL of deionized water in the 500 mL three-neck flask. Add 15 mL of concentrated HCl and stir the mixture vigorously.
-
Cooling: Cool the resulting slurry to 0-5 °C using an ice bath. An orange-yellow precipitate of the amine hydrochloride salt should form.
-
Diazotization: Dissolve 4.15 g (60.4 mmol) of sodium nitrite in 20 mL of deionized water. Add this solution dropwise to the cooled, stirring slurry over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour. The color of the mixture will change, and a diazonium salt will form in situ.
-
Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2 hours. During this time, nitrogen gas will evolve, and a precipitate will form as the indazolone ring closes.
-
Isolation: Cool the mixture back to room temperature and then further in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with 50 mL of cold deionized water and 20 mL of cold ethanol to remove residual acid and impurities.
-
Drying: Dry the product in a vacuum oven at 60 °C overnight. The expected product is a pale yellow to light brown solid.
Expected Yield: 70-80%. Characterization: Melting point, ¹H NMR, ¹³C NMR.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the reduction of the nitro group on the indazole ring using catalytic hydrogenation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 5-Nitro-1H-indazol-3-ol | 179.12 | 5.0 g | 1.0 |
| Palladium on Carbon (10% Pd/C) | - | 0.5 g (10 wt%) | - |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 1 atm (balloon) or 50 psi | - |
| Celite® | - | As needed | - |
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or a two-neck flask with a hydrogen balloon)
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Setup: To a suitable hydrogenation flask, add 5.0 g (27.9 mmol) of 5-Nitro-1H-indazol-3-ol and 150 mL of methanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1 atm from a balloon is typically sufficient, or 50 psi in a Parr apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.
-
Filtration: Once the reaction is complete, carefully purge the flask with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to recover any adsorbed product.
-
Concentration: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as an off-white or light tan solid.
Expected Yield: 85-95%. Characterization: Melting point, ¹H NMR, ¹³C NMR, HRMS.
Data Summary
The following table summarizes the key quantitative data for the synthesis.
| Compound | Starting Material | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |
| 5-Nitro-1H-indazol-3-ol | 2-Amino-5-nitrobenzoic acid | 179.12 | 9.83 | 7.37 - 8.85 | 75 - 80 | >300 (decomposes) |
| This compound | 5-Nitro-1H-indazol-3-ol | 149.15 | 4.16 | 3.54 - 3.95 | 85 - 95 | >250 (decomposes) |
Note: Yields and melting points are typical and may vary based on experimental conditions and purity.
Conclusion
The described two-step synthesis provides an efficient and reliable pathway to this compound for research and development purposes. The protocols utilize standard laboratory techniques and readily available reagents. Proper adherence to the outlined procedures and safety precautions is essential for a successful outcome. The final product is a valuable intermediate for the synthesis of novel indazole-based compounds with potential therapeutic applications.
References
Application Note and Protocol: Purification of 5-Amino-1H-indazol-3-ol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-indazol-3-ol is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial building block for the synthesis of various biologically active molecules, including kinase inhibitors for cancer therapy. The purity of this intermediate is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. Due to the presence of both a basic amino group and an acidic hydroxyl group, special considerations are necessary to achieve efficient separation and prevent peak tailing. This protocol is based on established methods for the purification of analogous amino- and hydroxyl-containing heterocyclic compounds.[1][2]
Data Presentation
Optimizing the purification of this compound by column chromatography requires a systematic approach to solvent system selection. The following table summarizes typical chromatographic conditions for structurally related compounds, which can serve as a starting point for the development of a specific purification method.
| Compound Class | Stationary Phase | Mobile Phase System | Elution Mode | Reference |
| Amino Alcohols | Silica Gel | Dichloromethane/Methanol with 0.1-1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) | Gradient | [1] |
| Indole Alkaloids | Silica Gel (200-300 mesh) | Chloroform/Methanol (e.g., 100:1 v/v) | Isocratic | [2] |
| Amino Indazoles | Silica Gel | Ethyl Acetate in Hexane (e.g., 20-30%) | Isocratic | [3] |
| General Indazoles | Silica Gel (230-400 mesh) | Not specified | Not specified | [4] |
| β-Keto Esters | Silica Gel (60-120 mesh) | n-Hexane/Ethyl Acetate | Gradient | [5] |
Experimental Protocols
This protocol outlines a standard normal-phase column chromatography procedure for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)[4]
-
Dichloromethane (DCM), ACS grade or distilled
-
Methanol (MeOH), ACS grade or distilled
-
Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
-
Ethyl Acetate (EtOAc), ACS grade or distilled
-
n-Hexane, ACS grade or distilled
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Eluent collection tubes
-
Rotary evaporator
Procedure
1. TLC Analysis and Mobile Phase Selection
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or DCM).
-
Spot the dissolved sample on a TLC plate.
-
Develop the TLC plate in various solvent systems to determine the optimal mobile phase for separation. Start with a mixture of a non-polar solvent and a polar solvent (e.g., DCM/MeOH or EtOAc/Hexane).
-
Due to the basicity of the amino group, which can cause streaking on the acidic silica gel, it is recommended to add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.[1][6]
-
The ideal solvent system should provide good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.
2. Column Preparation
-
Select an appropriately sized glass column. A general rule is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight.[5]
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 100% DCM).
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.[2]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
3. Sample Loading
-
Dissolve the crude this compound in a minimum amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and evaporating the solvent.
-
Carefully apply the dissolved sample or the silica gel with the adsorbed sample onto the top of the column.
4. Elution
-
Begin elution with the initial, non-polar solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. For example, slowly increase the percentage of methanol in dichloromethane.
-
Maintain a consistent flow rate. For flash chromatography, a flow rate of approximately 2 inches/minute is common.
5. Fraction Collection and Analysis
-
Collect fractions of a consistent volume in labeled test tubes.
-
Monitor the separation process by periodically analyzing the collected fractions using TLC.
-
Visualize the spots on the TLC plates under a UV lamp (254 nm), as indazole derivatives are typically UV-active.[2]
-
Staining with a suitable reagent, such as ninhydrin (for the amino group) or potassium permanganate, can also be used for visualization.
6. Product Isolation
-
Identify the fractions containing the pure this compound by TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the purity of the final product using an appropriate analytical method, such as HPLC or NMR.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Decision-making flowchart for mobile phase optimization.
References
Application Notes and Protocols: 5-Amino-1H-indazol-3-ol as a D-amino acid Oxidase (DAAO) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acid oxidase (DAAO) is a flavoenzyme that plays a critical role in the metabolism of D-amino acids, particularly D-serine, in the central nervous system. D-serine is an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2] Dysregulation of D-serine levels and NMDA receptor hypofunction have been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia.[1][2] Inhibition of DAAO presents a promising therapeutic strategy to increase synaptic D-serine concentrations, thereby enhancing NMDA receptor activity and potentially ameliorating symptoms associated with these disorders.[1] The 1H-indazol-3-ol scaffold has emerged as a promising pharmacophore for the development of potent DAAO inhibitors.[1] This document provides detailed application notes and protocols for the investigation of 5-Amino-1H-indazol-3-ol as a potential DAAO inhibitor. While direct quantitative data for this compound is not extensively available in the current literature, the information presented is based on the evaluation of structurally related 1H-indazol-3-ol derivatives and established methodologies for assessing DAAO inhibition.
Mechanism of Action and Signaling Pathway
DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide (H₂O₂) and ammonia as byproducts.[2] In the brain, this enzymatic activity reduces the concentration of D-serine available to bind to the glycine-binding site of the NMDA receptor. By inhibiting DAAO, this compound is hypothesized to prevent the degradation of D-serine, leading to its accumulation in the synapse. This, in turn, is expected to enhance the activation of NMDA receptors by glutamate, thereby modulating downstream signaling pathways crucial for neuronal function.
Data Presentation
| Compound | Substitution | IC₅₀ (µM) for human DAAO |
| 1H-indazol-3-ol | None | > 100 |
| 5-Fluoro-1H-indazol-3-ol | 5-F | 0.83 |
| 6-Fluoro-1H-indazol-3-ol | 6-F | 0.12 |
| 7-Fluoro-1H-indazol-3-ol | 7-F | 1.1 |
| 5-Chloro-1H-indazol-3-ol | 5-Cl | 0.45 |
| 6-Chloro-1H-indazol-3-ol | 6-Cl | 0.078 |
| 7-Chloro-1H-indazol-3-ol | 7-Cl | 0.62 |
| 5-Methyl-1H-indazol-3-ol | 5-CH₃ | 1.3 |
| 6-Methyl-1H-indazol-3-ol | 6-CH₃ | 0.19 |
| 7-Methyl-1H-indazol-3-ol | 7-CH₃ | 1.5 |
Data sourced from Szilágyi et al., 2018.[1]
Note: The inhibitory potency is significantly influenced by the position and nature of the substituent on the indazole ring. Halogen substitutions, particularly at the 6-position, appear to confer the highest potency. Based on these trends, this compound is a compound of interest for DAAO inhibition studies.
Experimental Protocols
The following protocols describe standard methods for evaluating the inhibitory activity of compounds like this compound against DAAO.
Protocol 1: In Vitro DAAO Enzyme Activity Assay (Amplex Red Method)
This is a common and reliable method for measuring DAAO activity by detecting the production of hydrogen peroxide.
Workflow Diagram:
Materials:
-
Recombinant human D-amino acid oxidase (hDAAO)
-
D-Serine
-
This compound
-
Amplex® Red Reagent (or equivalent)
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of Amplex Red and HRP in assay buffer.
-
Prepare a stock solution of D-Serine in assay buffer.
-
Dilute hDAAO to the desired concentration in assay buffer.
-
-
Assay Setup:
-
Add assay buffer to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the diluted hDAAO enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a mixture of D-Serine and the Amplex Red/HRP working solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence over time) for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based DAAO Activity Assay
This assay measures the activity of DAAO in a cellular context, providing insights into cell permeability and target engagement.
Workflow Diagram:
Materials:
-
A cell line stably overexpressing human DAAO (e.g., CHO or HEK293 cells)
-
Cell culture medium and supplements
-
This compound
-
D-Serine
-
Amplex® Red Reagent and HRP
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
96-well clear-bottom black plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed the DAAO-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
The next day, remove the culture medium and wash the cells with assay buffer.
-
Add assay buffer containing serial dilutions of this compound to the cells. Include vehicle and positive controls.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for compound uptake.
-
-
DAAO Activity Measurement:
-
Add a solution containing D-Serine, Amplex Red, and HRP in assay buffer to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at a fixed time point (e.g., 60 minutes) or kinetically.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value as described in the enzyme assay protocol.
-
Conclusion
This compound represents a compound of significant interest for the development of novel DAAO inhibitors. Based on the structure-activity relationships of related 1H-indazol-3-ol derivatives, it is plausible that this compound will exhibit inhibitory activity against DAAO. The protocols provided herein offer robust methods for the comprehensive evaluation of its potency and cellular activity. Further investigation into the efficacy of this compound in preclinical models is warranted to determine its therapeutic potential for neurological disorders characterized by NMDA receptor hypofunction.
References
Application Notes and Protocols for Anticancer Agent Development from 5-Amino-1H-indazol-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Amino-1H-indazol-3-ol core structure is a promising pharmacophore in the discovery of novel anticancer agents. Derivatives of this scaffold have demonstrated significant potential as inhibitors of various protein kinases and inducers of apoptosis, positioning them as attractive candidates for targeted cancer therapy. This document provides detailed application notes on the utility of these derivatives, summarizes their biological activity, and offers standardized protocols for their synthesis and evaluation.
Application Notes
This compound derivatives have emerged as a versatile class of compounds with potent antitumor activities. Their mechanism of action often involves the inhibition of key signaling pathways that are frequently dysregulated in cancer.
Kinase Inhibition: A primary mode of action for many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often constitutively active in cancer cells. Several this compound derivatives have shown potent inhibitory activity against receptor tyrosine kinases such as Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1] By binding to the ATP-binding site of these kinases, these compounds can block downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.[2][3]
Induction of Apoptosis: Beyond kinase inhibition, these derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have revealed that this can occur through the modulation of the p53/MDM2 pathway and the Bcl-2 family of proteins.[4][5] By disrupting the interaction between p53 and its negative regulator MDM2, these compounds can lead to the stabilization and activation of p53, a tumor suppressor that orchestrates the apoptotic response. Furthermore, they can influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and the execution of the apoptotic program.
Therapeutic Potential: The dual mechanism of kinase inhibition and apoptosis induction makes this compound derivatives particularly compelling as anticancer drug candidates. Their ability to target multiple facets of cancer biology suggests they may overcome some of the resistance mechanisms that plague conventional therapies. Several indazole-based compounds are already in clinical use or undergoing clinical trials for various cancer types, highlighting the therapeutic promise of this chemical scaffold.
Data Presentation
The following tables summarize the in vitro antiproliferative activity of representative this compound and related amino-indazole derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).
Table 1: Antiproliferative Activity of 1H-Indazol-3-amine Derivatives [4]
| Compound | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Hepatoma) IC50 (µM) | HEK-293 (Normal) IC50 (µM) |
| 6o | >40 | 5.15 | >40 | >40 | 33.2 |
| 5-Fu (Control) | 2.56 | 1.89 | 3.12 | 2.15 | - |
Table 2: Antiproliferative Activity of Indazol-Pyrimidine Derivatives
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | Caco2 (Colon) IC50 (µM) |
| 4a | 2.958 | - | - |
| 4d | 4.798 | - | - |
| 4f | 1.629 | - | - |
| 4g | 4.680 | - | - |
| 4i | 1.841 | - | - |
| Reference Drug | 8.029 | - | - |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the development of anticancer agents from this compound derivatives.
Caption: Inhibition of the FGFR signaling pathway by this compound derivatives.
Caption: Modulation of the p53-MDM2 pathway by this compound derivatives.
Caption: Induction of apoptosis via modulation of the Bcl-2 family by this compound derivatives.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol provides a general scheme for the synthesis of this compound derivatives, which may require optimization based on the specific substituents.
Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine [6]
-
To a solution of 5-bromo-2-fluorobenzonitrile in a suitable solvent (e.g., n-butanol), add hydrazine hydrate (80%).
-
Reflux the reaction mixture for 20-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with a cold solvent, and dry under vacuum.
Step 2: Suzuki Coupling for Aryl Substitution at the 5-position [6]
-
To a mixture of 5-bromo-1H-indazol-3-amine and a substituted boronic acid or ester in a solvent system (e.g., 1,4-dioxane/water), add a base (e.g., Cs2CO3) and a palladium catalyst (e.g., Pd(dppf)Cl2).
-
Heat the reaction mixture at 90°C under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
Step 3: Further Derivatization (Example: Amide Formation)
-
The resulting 5-aryl-1H-indazol-3-amine can be further derivatized. For amide formation, react the amine with an appropriate acyl chloride or carboxylic acid (using a coupling agent like HATU) in a suitable solvent (e.g., DMF or DCM) in the presence of a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Work up the reaction and purify the final compound by column chromatography or recrystallization.
Protocol 2: MTT Assay for Antiproliferative Activity[6][9]
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 3: Western Blot Analysis for Apoptosis Markers[10][11]
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
-
Cell Lysis: Treat cells with the test compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 4: Cell Cycle Analysis by Flow Cytometry[12][13]
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission in the appropriate channel (e.g., FL2).
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
References
Application Notes: Evaluating the Cytotoxicity of 5-Amino-1H-indazol-3-ol using the MTT Assay
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The principle of this assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells, and it can be quantified by measuring the absorbance of the solubilized formazan solution.[3]
Indazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antitumor properties. Specifically, the 1H-indazole-3-amine structure is recognized as an effective component in hinge-binding fragments of some kinase inhibitors used in cancer therapy.[4][5] Given the therapeutic potential of this class of compounds, evaluating their cytotoxic effects on various cell lines is a crucial step in drug discovery and development.[6][7] The MTT assay is an established and reliable method for conducting such in vitro cytotoxicity screening.[8][9]
This document provides a detailed protocol for determining the cytotoxic effects of 5-Amino-1H-indazol-3-ol on a selected cell line using the MTT assay.
Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic conversion of MTT by viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria, reduce the tetrazolium ring of MTT, leading to the formation of insoluble purple formazan crystals.[10] This conversion only occurs in cells with active metabolism.[10] Dead or inactive cells do not exhibit this activity. The resulting formazan crystals are then dissolved in a suitable solvent, and the absorbance of the colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm. A decrease in absorbance in treated cells compared to untreated control cells indicates a reduction in metabolic activity and, consequently, cell viability, suggesting a cytotoxic or cytostatic effect of the tested compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer or normal cell line (e.g., HeLa, A549, MCF-7, HEK293).
-
This compound: Test compound.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Equipment:
Part 1: Cell Seeding and Preparation
-
Cell Culture: Culture the selected cell line in T-75 flasks until they reach approximately 70-80% confluency.[3]
-
Cell Harvesting: For adherent cells, wash with PBS, then add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete culture medium. For suspension cells, collect them directly.
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
-
Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium per well in a 96-well plate.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach and resume exponential growth.[11]
Part 2: Treatment with this compound
-
Prepare Compound Stock: Prepare a high-concentration stock solution of this compound in DMSO.
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound.
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration. This serves as the 100% viability control.
-
Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.
-
-
Incubation: Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
Part 3: MTT Assay Procedure
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Incubation for Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C.[11] During this time, viable cells will metabolize the MTT into purple formazan crystals. Check for the formation of these crystals using an inverted microscope.
-
Solubilize Formazan:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
-
Incubate for Dissolution: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Part 4: Data Presentation and Analysis
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100 [12]
-
-
Summarize Data: Organize the raw absorbance values and calculated cell viability percentages in a structured table.
| Concentration of this compound (µM) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Mean Absorbance (Corrected) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | |||||
| Concentration 1 | ||||||
| Concentration 2 | ||||||
| Concentration 3 | ||||||
| Concentration 4 | ||||||
| Concentration 5 | ||||||
| Concentration 6 |
-
Determine IC₅₀: Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) can be determined from this curve using non-linear regression analysis.[13]
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Principle of the MTT assay for cell viability.
References
- 1. researchhub.com [researchhub.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Application Note: Western Blot Analysis of 5-Amino-1H-indazol-3-ol's Effects on Cancer Cell Signaling
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1][2][3] Notably, various substituted indazoles have shown significant potential as anti-cancer agents.[1][3] These compounds often exert their effects by modulating key cellular processes such as apoptosis and cell cycle progression.[1][4] Mechanisms of action for some indazole derivatives include the inhibition of protein kinases like PLK4, interference with the p53/MDM2 pathway, and modulation of anti-apoptotic proteins from the Bcl-2 family.[1][5]
Given the established anti-proliferative properties of the indazole core structure, 5-Amino-1H-indazol-3-ol is a compound of interest for its potential therapeutic effects. This application note provides a framework for utilizing Western blot analysis to investigate the molecular mechanisms of this compound in cancer cells. The following protocols and data presentation formats are designed to assess the compound's impact on key proteins involved in apoptosis and cell cycle regulation, pathways commonly disrupted by this class of compounds.
Disclaimer: As of the writing of this document, there is limited publicly available research specifically detailing the biological effects of this compound. The proposed experimental design and expected outcomes are therefore based on the known activities of structurally related indazole derivatives. Researchers should interpret initial findings with this context in mind.
Postulated Signaling Pathways
Based on the activities of related indazole compounds, this compound may induce anti-cancer effects by activating pro-apoptotic pathways and/or inducing cell cycle arrest. A plausible mechanism could involve the activation of the p53 tumor suppressor protein, which in turn can upregulate pro-apoptotic proteins like Bax and the cell cycle inhibitor p21. This would lead to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and cell cycle progression factors like Cyclin D1 and CDK4.
Data Presentation
The quantitative data from Western blot analyses should be presented in a clear, tabular format to facilitate comparison between different treatment conditions. Densitometry readings for each protein should be normalized to a loading control (e.g., β-actin or GAPDH), and the results presented as a fold change relative to the vehicle-treated control.
Table 1: Effect of this compound on Apoptotic Marker Expression
| Treatment Concentration (µM) | Normalized Bcl-2 Expression (Fold Change) | Normalized Bax Expression (Fold Change) | Bax/Bcl-2 Ratio |
| 0 (Vehicle) | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.00 |
| 1 | 0.85 ± 0.06 | 1.25 ± 0.09 | 1.47 |
| 5 | 0.62 ± 0.04 | 1.88 ± 0.12 | 3.03 |
| 10 | 0.35 ± 0.03 | 2.54 ± 0.15 | 7.26 |
| 25 | 0.18 ± 0.02 | 3.12 ± 0.20 | 17.33 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Regulatory Protein Expression
| Treatment Concentration (µM) | Normalized p53 Expression (Fold Change) | Normalized p21 Expression (Fold Change) | Normalized Cyclin D1 Expression (Fold Change) | Normalized CDK4 Expression (Fold Change) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.10 | 1.00 ± 0.06 | 1.00 ± 0.05 |
| 1 | 1.35 ± 0.11 | 1.52 ± 0.13 | 0.91 ± 0.07 | 0.95 ± 0.06 |
| 5 | 2.10 ± 0.15 | 2.45 ± 0.18 | 0.75 ± 0.05 | 0.81 ± 0.04 |
| 10 | 3.50 ± 0.21 | 4.10 ± 0.25 | 0.48 ± 0.04 | 0.55 ± 0.03 |
| 25 | 4.80 ± 0.28 | 5.90 ± 0.32 | 0.22 ± 0.03 | 0.31 ± 0.02 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
A generalized workflow for the Western blot analysis is depicted below.
Detailed Methodology
1. Cell Culture and Treatment
-
Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 or 48 hours). The final DMSO concentration in the media should be less than 0.1%.
2. Preparation of Cell Lysates
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube and store at -80°C.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-20% precast polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Suggested Primary Antibodies:
-
Rabbit anti-Bcl-2
-
Mouse anti-Bax
-
Rabbit anti-p53
-
Mouse anti-p21
-
Rabbit anti-Cyclin D1
-
Mouse anti-CDK4
-
Mouse anti-β-actin (Loading Control)
-
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control.
References
Application Notes and Protocols for In Vivo Experimental Design Using 5-Amino-1H-indazol-3-ol
A Hypothesized Framework for Preclinical Investigation
Disclaimer: To date, specific in vivo experimental data for 5-Amino-1H-indazol-3-ol is not publicly available. The following application notes and protocols are presented as a hypothesized framework based on the known biological activities of structurally related indazole derivatives. Researchers should conduct preliminary in vitro studies to determine the specific mechanism of action and optimal concentration range for this compound before proceeding with in vivo experiments.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and neurological effects.[1][2] Structurally similar compounds to this compound have shown potential as kinase inhibitors and modulators of various signaling pathways.[2][3] For instance, derivatives of 1H-indazole-3-amine have been investigated for their anti-tumor properties.[2] Furthermore, substituted 1H-indazol-3-ol derivatives have been identified as inhibitors of D-amino acid oxidase (DAAO), suggesting a potential role in modulating neurotransmission.[4][5]
These application notes provide a speculative yet structured approach for the in vivo evaluation of this compound, focusing on two potential therapeutic areas: oncology and neuroscience. The proposed protocols are intended to serve as a foundational guide for researchers to design and execute initial preclinical studies.
Part 1: Preclinical Oncology Evaluation
Given that many indazole derivatives exhibit anti-proliferative properties, a plausible hypothesis is that this compound may inhibit tumor growth by targeting key signaling pathways involved in cancer cell proliferation and survival.
Hypothesized Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway
A potential mechanism of action for an indazole-based anti-cancer agent could involve the inhibition of a receptor tyrosine kinase (RTK) or downstream components of the MAPK/ERK or PI3K/Akt signaling pathways, which are frequently dysregulated in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Formulation of 5-Amino-1H-indazol-3-ol for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of 5-Amino-1H-indazol-3-ol for in vivo animal studies. Due to the limited publicly available physicochemical data for this specific compound, the following recommendations are based on established formulation strategies for structurally similar indazole derivatives and other poorly soluble small molecules. It is crucial to determine the experimental solubility and stability of this compound in the selected vehicle prior to in vivo administration.
Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a successful and reproducible formulation.
Physicochemical Properties (Predicted and Inferred from Structurally Similar Compounds)
Based on the available data for related compounds such as 1H-Indazol-5-amine, which has a low aqueous solubility of 17.9 µg/mL, it is highly probable that this compound is a poorly water-soluble compound.[1] The indazole moiety suggests it may act as a kinase inhibitor. The amino and hydroxyl groups will influence its pKa and potential for salt formation.
| Property | Predicted/Inferred Value | Implication for Formulation |
| Aqueous Solubility | Low (likely < 50 µg/mL) | A simple aqueous solution is unlikely to be feasible for achieving therapeutic concentrations. Solubilization enhancement techniques are necessary. |
| LogP | Likely > 2 | Indicates lipophilicity, suggesting that lipid-based formulations or co-solvents may be effective. |
| pKa | Expected to have both acidic and basic pKa values | pH adjustment of the formulation vehicle could significantly enhance solubility. This should be experimentally determined. |
| Chemical Stability | Generally stable, but stability in solution should be assessed. | The stability of the formulated compound under storage and experimental conditions must be verified to ensure accurate dosing. |
Formulation Strategies for Animal Studies
The choice of formulation will depend on the intended route of administration, the required dose, and the toxicology of the excipients.
Oral Administration
For oral dosing in rodent models, the goal is to enhance solubility and absorption from the gastrointestinal tract.
Recommended Vehicles for Oral Formulation:
| Vehicle Composition | Rationale | Preparation Notes |
| Aqueous Suspension | For initial screening if higher concentrations are not required. | Micronize the compound to increase surface area. Use a suspending agent like 0.5% - 2% carboxymethyl cellulose (CMC) or methylcellulose (MC) in purified water. A surfactant such as 0.1% Tween 80 can be added to improve wettability. |
| Co-solvent System | To achieve higher concentrations in a solution. | A common vehicle is 10% DMSO, 40% PEG300, and 50% saline.[2] Other options include varying ratios of DMSO, polyethylene glycol 400 (PEG400), propylene glycol (PG), and water.[2] The final concentration of organic solvents should be minimized to avoid toxicity. |
| Lipid-based Formulation | Can enhance oral bioavailability for lipophilic compounds. | Solutions in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can be considered. These often require specialized formulation expertise. |
Intravenous Administration
For intravenous (IV) administration, the compound must be in a clear, particle-free solution to prevent embolism. The pH and osmolality of the final formulation should be close to physiological levels to minimize irritation.
Recommended Vehicles for Intravenous Formulation:
| Vehicle Composition | Rationale | Preparation Notes |
| Co-solvent System | A common approach for poorly soluble compounds. | A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400) has been shown to be effective for solubilizing poorly soluble new chemical entities for IV infusion in rats.[2] Another option is 10% DMSO, 40% PEG300, and 50% saline.[2] The solution should be prepared fresh and filtered through a 0.22 µm syringe filter before injection. |
| Cyclodextrin-based Solution | Cyclodextrins can form inclusion complexes to enhance solubility. | Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin. The concentration of HP-β-CD (e.g., 20-40% w/v in water or saline) needs to be optimized. |
Experimental Protocols
Solubility Assessment Protocol
Objective: To determine the solubility of this compound in various vehicles.
Methodology:
-
Add an excess amount of this compound to a known volume of the test vehicle in a glass vial.
-
Agitate the mixture at a controlled temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the un-dissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol for Preparation of an Oral Suspension (10 mg/mL)
Materials:
-
This compound
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in purified water
-
0.1% (v/v) Tween 80
-
Mortar and pestle
-
Stir plate and stir bar
Procedure:
-
Weigh the required amount of this compound.
-
If necessary, micronize the powder using a mortar and pestle.
-
In a suitable container, add a small volume of the 0.5% CMC solution containing 0.1% Tween 80 to the powder to form a paste.
-
Gradually add the remaining vehicle while stirring continuously.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Visually inspect for uniformity before each dose administration. Continuously stir during dosing if the compound tends to settle.
Protocol for Preparation of an Intravenous Solution (2 mg/mL)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and a 0.22 µm syringe filter
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO.
-
Add PEG300 to the solution and mix well.
-
Slowly add the sterile saline while vortexing to avoid precipitation. The final vehicle composition should be 10% DMSO, 40% PEG300, and 50% saline.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial before administration.
Visualizations
Hypothetical Signaling Pathway
Many indazole derivatives are known to function as kinase inhibitors, targeting pathways involved in cell proliferation and survival.[3] The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound in a cancer model.
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following workflow outlines a typical in vivo efficacy study in a tumor xenograft model.
References
Application Note: Quantification of 5-Amino-1H-indazol-3-ol in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-1H-indazol-3-ol is a molecule of interest in pharmaceutical research due to its structural similarity to compounds with potential therapeutic activities. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust analytical method for the quantification of this compound in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by rapid and selective analysis.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Sample Preparation
A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.
-
Allow all samples and reagents to thaw to room temperature.
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (100 ng/mL in 50% methanol).
-
Vortex for 5 seconds.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.5 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for the detection and quantification of the analyte and internal standard.
| Parameter | This compound | This compound-d3 (IS) |
| Q1 Mass (m/z) | 150.1 | 153.1 |
| Q3 Mass (m/z) | 133.1 | 136.1 |
| Declustering Potential (DP) | 60 V | 60 V |
| Collision Energy (CE) | 25 eV | 25 eV |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity and Range
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Sensitivity
The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio greater than 10. The limit of detection (LOD) was determined to be 0.1 ng/mL.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | 6.8 | -2.5 | 8.2 | -1.8 |
| Low | 1.5 | 4.5 | 1.2 | 5.9 | 2.1 |
| Medium | 75 | 3.1 | -0.8 | 4.3 | -0.5 |
| High | 400 | 2.5 | 0.5 | 3.8 | 0.9 |
Matrix Effect and Recovery
The matrix effect was found to be minimal, with the matrix factor ranging from 0.95 to 1.04. The extraction recovery was consistent and reproducible across all QC levels, averaging approximately 92%.
Data Presentation
Table 1: Summary of Quantitative Data
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Intra-day Precision (%CV) | 2.5 - 6.8% |
| Inter-day Precision (%CV) | 3.8 - 8.2% |
| Intra-day Accuracy (%Bias) | -2.5 - 1.2% |
| Inter-day Accuracy (%Bias) | -1.8 - 2.1% |
| Mean Extraction Recovery | ~92% |
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a drug development setting. The method has been successfully validated and meets the criteria for bioanalytical method validation, ensuring accurate and precise results for pharmacokinetic studies.
Troubleshooting & Optimization
troubleshooting 5-Amino-1H-indazol-3-ol synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1H-indazol-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely employed route involves a two-step process starting from 2-amino-5-nitrobenzoic acid. The first step is the diazotization of the starting material followed by an intramolecular cyclization to form 5-Nitro-1H-indazol-3-ol. The second step is the reduction of the nitro group to an amine, yielding the final product, this compound.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor and control include the temperature during diazotization (typically kept low to prevent decomposition of the diazonium salt), the choice of reducing agent and reaction conditions for the nitro group reduction, and the pH during work-up and purification, as the product is amphoteric and its solubility is pH-dependent.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase would be a mixture of ethyl acetate and hexane, with the exact ratio depending on the specific reaction step. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.
Q4: Is this compound stable?
A4: Aromatic amines, such as this compound, can be susceptible to oxidation, which may result in coloration of the product (e.g., turning pink or brown). It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and to protect it from light.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of 5-Nitro-1H-indazol-3-ol in the cyclization step.
-
Possible Cause 1.1: Decomposition of the diazonium salt.
-
Solution: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process. Ensure efficient stirring to dissipate any localized heat. Use freshly prepared sodium nitrite solution.
-
-
Possible Cause 1.2: Incomplete cyclization.
-
Solution: After the diazotization is complete, ensure the reaction is allowed to warm to the appropriate temperature for cyclization and stirred for a sufficient duration as per the specific protocol. The optimal temperature and time may need to be determined empirically.
-
Problem 2: Incomplete reduction of 5-Nitro-1H-indazol-3-ol.
-
Possible Cause 2.1: Insufficient amount of reducing agent.
-
Solution: Use a sufficient excess of the reducing agent (e.g., SnCl₂ or a catalytic amount of Pd/C with a hydrogen source). The stoichiometry should be carefully calculated.
-
-
Possible Cause 2.2: Inactivated catalyst (for catalytic hydrogenation).
-
Solution: Use fresh, high-quality palladium on carbon. Ensure the reaction solvent is degassed and the system is properly flushed with hydrogen to avoid catalyst poisoning. Certain functional groups can act as catalyst poisons; ensure the starting material is free of such impurities.
-
-
Possible Cause 2.3: Low reaction temperature or short reaction time.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Problem 3: Formation of a chlorinated byproduct during reduction with SnCl₂.
-
Possible Cause 3.1: Reaction of the indazole ring with the chloride from SnCl₂.
-
Solution: This is a known side reaction in the reduction of nitroindazoles with stannous chloride, especially in the presence of acid. To minimize this, consider using an alternative reducing agent such as catalytic hydrogenation (H₂/Pd/C). If SnCl₂ must be used, carefully control the reaction temperature and consider using a non-chlorinated solvent if possible.
-
Problem 4: Product discoloration (pink, brown, or black) after purification.
-
Possible Cause 4.1: Oxidation of the 5-amino group.
-
Solution: The amino group in the final product is susceptible to air oxidation. Perform the work-up and purification steps as quickly as possible. Use degassed solvents. Dry the final product under vacuum and store it under an inert atmosphere (nitrogen or argon) in a sealed, light-protected container.
-
-
Possible Cause 4.2: Presence of residual metallic catalysts.
-
Solution: If catalytic hydrogenation was used, ensure the palladium catalyst is completely removed by filtration, for example, through a pad of Celite®. Residual metals can catalyze oxidation.
-
Data Summary
| Parameter | Step 1: Cyclization | Step 2: Reduction (SnCl₂) | Step 2: Reduction (H₂/Pd/C) |
| Starting Material | 2-Amino-5-nitrobenzoic acid | 5-Nitro-1H-indazol-3-ol | 5-Nitro-1H-indazol-3-ol |
| Typical Yield | 70-85% | 80-95% | 90-99% |
| Purity (crude) | ~90% | ~85-95% | >95% |
| Common Side Products | Diazo-resins (tar-like) | Chlorinated indazoles | Incomplete reduction products |
| Reaction Time | 2-4 hours | 3-6 hours | 4-12 hours |
| Typical Temperature | 0-5 °C (diazotization), RT (cyclization) | 60-80 °C | Room Temperature |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-1H-indazol-3-ol
-
Dissolution: Dissolve 2-amino-5-nitrobenzoic acid in a suitable acidic aqueous solution (e.g., dilute HCl) and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Cyclization: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-Nitro-1H-indazol-3-ol.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup: In a flask suitable for hydrogenation, suspend 5-Nitro-1H-indazol-3-ol in a solvent such as ethanol or methanol. Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
-
Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (a balloon of hydrogen is often sufficient for small-scale reactions). Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the reduction step.
Caption: Main and side reaction pathways.
Technical Support Center: Synthesis of 5-Amino-1H-indazol-3-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Amino-1H-indazol-3-ol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely employed strategy involves a two-step synthesis. The first step is the cyclization of a substituted aniline derivative to form the indazole core, yielding 5-Nitro-1H-indazol-3-ol. The second step is the reduction of the nitro group to an amino group to obtain the final product.
Q2: What is the tautomeric relationship of this compound?
A2: this compound exists in tautomeric equilibrium with 5-Amino-1,2-dihydro-3H-indazol-3-one. The predominant form can be influenced by the solvent and pH. It is crucial to consider this tautomerism when analyzing spectroscopic data.
Q3: Which analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the product in both the cyclization and reduction steps. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on reaction conversion and purity.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Hydrazine derivatives are potentially explosive and toxic; handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. When working with flammable solvents, ensure there are no ignition sources nearby. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment and procedures. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-1H-indazol-3-ol
This protocol describes the synthesis of the key intermediate, 5-Nitro-1H-indazol-3-ol, from 2-cyano-4-nitroaniline.
Materials:
-
2-cyano-4-nitroaniline
-
Hydrazine hydrate
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
A suspension of 2-cyano-4-nitroaniline in a mixture of ethanol and concentrated hydrochloric acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate is added dropwise to the suspension at room temperature with stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with water and then with a small amount of cold ethanol to remove impurities.
-
The product is dried under vacuum to yield 5-Nitro-1H-indazol-3-ol.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol details the reduction of 5-Nitro-1H-indazol-3-ol to the final product using palladium on carbon as a catalyst.
Materials:
-
5-Nitro-1H-indazol-3-ol
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite (optional)
Procedure:
-
To a solution of 5-Nitro-1H-indazol-3-ol in ethanol or methanol in a hydrogenation vessel, a catalytic amount of 10% Pd/C is added.
-
The vessel is connected to a hydrogen source and purged with hydrogen gas to remove air.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature.
-
The reaction progress is monitored by TLC or HPLC until the starting material is completely consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Synthesis of this compound via SnCl₂ Reduction
This protocol provides an alternative method for the reduction of the nitro group using stannous chloride.
Materials:
-
5-Nitro-1H-indazol-3-ol
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
5-Nitro-1H-indazol-3-ol is dissolved in ethanol in a round-bottom flask.
-
A solution of stannous chloride dihydrate in concentrated hydrochloric acid is added to the flask.
-
The reaction mixture is stirred at room temperature or gently heated to accelerate the reaction. The progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the pH is carefully adjusted to be basic (pH > 8) by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution. This will precipitate tin salts.
-
The resulting slurry is extracted with ethyl acetate. The organic layers are combined.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reduction Methods for 5-Nitro-1H-indazol-3-ol
| Parameter | Catalytic Hydrogenation (Pd/C) | Stannous Chloride (SnCl₂) Reduction |
| Reagents | H₂, 10% Pd/C | SnCl₂·2H₂O, HCl |
| Solvent | Ethanol, Methanol | Ethanol |
| Temperature | Room Temperature | Room Temperature to mild heating |
| Typical Yield | Generally high (>90%) | Moderate to high (70-90%) |
| Work-up | Filtration of catalyst | Neutralization, extraction, potential for tin salt precipitation |
| Purity | Often high, clean reaction | May require more extensive purification |
| Safety | Requires handling of H₂ gas | Generates tin waste |
Troubleshooting Guides
Issue 1: Low Yield in the Cyclization to 5-Nitro-1H-indazol-3-ol
-
Question: My yield of 5-Nitro-1H-indazol-3-ol is consistently low. What are the possible causes and solutions?
-
Answer:
-
Incomplete Reaction: The cyclization may not have gone to completion.
-
Solution: Increase the reaction time and continue to monitor by TLC until the starting material is no longer visible. Ensure the reflux temperature is maintained.
-
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of hydrazine hydrate or acid can affect the yield.
-
Solution: Optimize the molar equivalents of hydrazine hydrate and hydrochloric acid. A slight excess of hydrazine hydrate is often used.
-
-
Product Loss During Work-up: The product might be partially soluble in the washing solvents.
-
Solution: Use minimal amounts of cold solvents for washing the precipitate. Ensure the pH is appropriate to minimize solubility during filtration.
-
-
Issue 2: Incomplete Reduction of the Nitro Group
-
Question: I am observing the presence of the starting nitro compound in my final product after the reduction step. How can I drive the reaction to completion?
-
Answer:
-
Catalytic Hydrogenation:
-
Inactive Catalyst: The Pd/C catalyst may be old or deactivated.
-
Solution: Use fresh, high-quality Pd/C. Ensure the reaction solvent is free of catalyst poisons (e.g., sulfur compounds).
-
-
Insufficient Hydrogen: The hydrogen pressure may be too low, or there might be a leak in the system.
-
Solution: Check the hydrogenation apparatus for leaks. Increase the hydrogen pressure if your equipment allows.
-
-
Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen.
-
Solution: Increase the stirring speed to ensure the catalyst is well suspended.
-
-
-
SnCl₂ Reduction:
-
Insufficient Reducing Agent: The amount of SnCl₂ may not be sufficient to reduce all of the nitro groups.
-
Solution: Use a larger excess of SnCl₂. The stoichiometry typically requires at least 3 equivalents of SnCl₂ per nitro group.
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Extend the reaction time and monitor by TLC. Gentle heating can also increase the reaction rate.
-
-
-
Issue 3: Difficulty in Removing Tin Salts After SnCl₂ Reduction
-
Question: After neutralizing the reaction mixture from the SnCl₂ reduction, I get a thick precipitate of tin salts that makes extraction difficult. How can I resolve this?
-
Answer:
-
Filtration:
-
Solution: After basification, you can filter the entire mixture through a pad of Celite to remove the tin hydroxides before proceeding with the extraction. Wash the Celite pad with the extraction solvent to recover any adsorbed product.
-
-
pH Adjustment:
-
Solution: Carefully control the pH during neutralization. Sometimes, adjusting the pH to a specific range can make the tin salts more granular and easier to handle.
-
-
Complexation:
-
Solution: The addition of a chelating agent like tartaric acid or EDTA after the reduction and before basification can sometimes help to keep the tin salts in solution.
-
-
Visualizations
Technical Support Center: Purification of 5-Amino-1H-indazol-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-Amino-1H-indazol-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound often stem from its amphoteric nature, potential for oxidation, and the presence of structurally similar impurities. The amino and hydroxyl groups can lead to both acidic and basic character, influencing its solubility and interaction with chromatographic media. The aromatic amine functionality is susceptible to oxidation, which can result in colored impurities that are difficult to remove.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can originate from starting materials, side reactions, or degradation. Depending on the synthetic route, these may include unreacted precursors, isomers, and oxidized byproducts. For instance, if synthesized from a substituted fluorobenzonitrile and hydrazine, residual starting materials or products of incomplete cyclization could be present.
Q3: What is the general stability of this compound?
A3: Amino- and hydroxyl-substituted indazoles can be sensitive to light, air (oxygen), and extreme pH conditions.[1][2] Aromatic amines are particularly prone to oxidation, which can be catalyzed by trace metals.[1] It is advisable to store the compound under an inert atmosphere, protected from light, and at a low temperature. Solutions should be prepared fresh and, if necessary, deoxygenated solvents should be used.[1]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent. | The solvent is too non-polar. | Try a more polar solvent or a solvent mixture. Common polar solvents for indazole derivatives include ethanol, methanol, and water.[3] Heating the solvent may be necessary. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. Impurities may also be present. | Add a small amount of additional solvent to the hot solution. Allow the solution to cool slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. A seed crystal can also be added. |
| Poor recovery of the purified compound. | The compound is too soluble in the recrystallization solvent, even at low temperatures. | Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. |
| Colored impurities persist after recrystallization. | The impurities have similar solubility to the product. The color may be due to oxidation. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure the recrystallization process is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The mobile phase polarity is not optimized. The stationary phase is not suitable. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. For polar compounds like this compound, a polar stationary phase like silica gel is common, with a mobile phase gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For a related compound, a mobile phase of 20-30% ethyl acetate in hexane was used with a silica gel column.[4] |
| Compound streaks on the column. | The compound is interacting too strongly with the stationary phase. The sample is overloaded. | Add a small amount of a polar modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing. Ensure the amount of crude material loaded is appropriate for the column size. |
| Compound appears to be degrading on the column. | The stationary phase is too acidic or basic. The compound is sensitive to the solvents used. | Use a neutral stationary phase like deactivated silica gel. Ensure the purification is performed promptly and fractions are collected and evaporated without delay. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Dissolution: In a flask, add the chosen solvent to the crude material and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Stationary and Mobile Phase Selection: Based on TLC analysis, select a suitable stationary phase (silica gel is a common choice) and a mobile phase that provides good separation (Rf value of the product ideally between 0.2 and 0.4).
-
Column Packing: Pack a glass column with a slurry of the stationary phase in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Potential degradation pathways for this compound.[1][2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pharmacy180.com [pharmacy180.com]
Technical Support Center: Overcoming Solubility Challenges of 5-Amino-1H-indazol-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Amino-1H-indazol-3-ol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The exact aqueous solubility of this compound is not widely published. However, related indazole compounds exhibit low aqueous solubility. For instance, 1H-Indazol-5-amine has a reported solubility of 17.9 µg/mL at pH 7.4, and 1-benzyl-1H-indazol-3-ol has a solubility of 12.5 µg/mL at the same pH.[1][2] Given its chemical structure, this compound is also expected to have poor solubility in neutral aqueous solutions.
Q2: What are the primary reasons for the poor aqueous solubility of this compound?
A2: The indazole ring system is largely hydrophobic. While the amino and hydroxyl groups can participate in hydrogen bonding, the overall molecule possesses a significant non-polar surface area, leading to unfavorable interactions with water.
Q3: What are the initial steps to improve the solubility of this compound?
A3: The initial and often most effective strategies involve pH adjustment and the use of co-solvents.[3][4][5][6][7] Due to the presence of a basic amino group, decreasing the pH of the solution can significantly enhance solubility.
Q4: Can I use DMSO to dissolve this compound for my in vitro experiments?
A4: Yes, Dimethyl sulfoxide (DMSO) is a common aprotic polar solvent capable of dissolving a wide range of polar and non-polar compounds and is often used to prepare stock solutions.[8] However, for cellular assays, it is crucial to keep the final concentration of DMSO low (typically below 1%) to avoid solvent-induced toxicity or off-target effects.[9]
Q5: Are there more advanced techniques if pH adjustment and co-solvents are insufficient?
A5: Yes, several advanced methods can be employed, including the use of cyclodextrins to form inclusion complexes, solid dispersions to create amorphous forms of the compound, and nanosuspension technologies.[10][11][12][13]
Troubleshooting Guide
Issue 1: Compound precipitates when diluting a DMSO stock solution into an aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer. The organic solvent (DMSO) is not sufficient to keep the compound in solution upon high dilution in an aqueous medium.
-
Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
-
Detailed Solutions:
-
Decrease Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
pH Adjustment: Since this compound contains a basic amino group, lowering the pH of the aqueous buffer will protonate this group, increasing the compound's polarity and solubility.[9][14][15][] Experiment with buffers ranging from pH 4.0 to 6.5.
-
Incorporate a Co-solvent: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[3][4][5][7] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[10][11][12][17]
-
Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.
-
Possible Cause: The compound may be precipitating or forming aggregates at higher concentrations within the assay plate, leading to variability and an underestimation of its true potency.
-
Solution Workflow:
Caption: Workflow to address inconsistent assay results.
-
Detailed Solutions:
-
Determine Kinetic Solubility: Before running extensive assays, determine the kinetic solubility of this compound in your specific assay buffer. This will define the maximum concentration you can reliably test.
-
Stay Below the Solubility Limit: Ensure that all concentrations used in your dose-response experiments are below the measured kinetic solubility limit.
-
Formulation with Excipients: If higher concentrations are necessary, consider formulating the compound with solubility-enhancing excipients such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Quantitative Data & Experimental Protocols
Table 1: Effect of pH on the Solubility of a Hypothetical Amino-Indazole Compound
| pH | Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 7.4 | 15 | 1.0 |
| 6.5 | 75 | 5.0 |
| 5.5 | 350 | 23.3 |
| 4.5 | >1000 | >66.7 |
Table 2: Co-solvent Effects on the Solubility of a Hypothetical Amino-Indazole Compound (at pH 7.4)
| Co-solvent System (in water) | Solubility (µg/mL) | Fold Increase (vs. water) |
| None (Water only) | 15 | 1.0 |
| 10% Ethanol | 50 | 3.3 |
| 20% PEG 400 | 180 | 12.0 |
| 10% DMSO | 450 | 30.0 |
Table 3: Effect of Cyclodextrin on the Solubility of a Hypothetical Amino-Indazole Compound (at pH 7.4)
| Cyclodextrin (in water) | Solubility (µg/mL) | Fold Increase (vs. water) |
| None | 15 | 1.0 |
| 2% HP-β-CD | 250 | 16.7 |
| 5% HP-β-CD | 800 | 53.3 |
Detailed Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is adapted from standard methods for determining thermodynamic solubility.[18][19]
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.5, 5.5, 6.5, and 7.4).
-
Compound Addition: Add an excess amount of this compound to a vial containing a known volume of each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the suspension to settle. Separate the supernatant from the undissolved solid by centrifugation or filtration using a 0.22 µm filter.
-
Quantification: Dilute the clear supernatant with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility in µg/mL or mM for each pH condition.
Protocol 2: Preparation of a Solution Using a Co-solvent
This protocol outlines the use of a co-solvent to enhance solubility.[20]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
Co-solvent System: Prepare the desired co-solvent/aqueous buffer mixture. For example, to make a 20% PEG 400 solution in phosphate-buffered saline (PBS), mix 2 mL of PEG 400 with 8 mL of PBS.
-
Dilution: Add a small volume of the DMSO stock solution to the co-solvent/buffer system and vortex to mix. Observe for any signs of precipitation.
-
Final Dilution: Perform the final dilution into the assay medium. Ensure the final concentration of both DMSO and the co-solvent are compatible with the experimental system.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the use of cyclodextrins to form an inclusion complex.[10][12]
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 5% w/v in water). Gentle heating and stirring may be required to fully dissolve the cyclodextrin.
-
Compound Addition: Add the weighed amount of this compound to the HP-β-CD solution.
-
Complexation: Stir or sonicate the mixture at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC.
References
- 1. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. brieflands.com [brieflands.com]
- 7. ijpbr.in [ijpbr.in]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. alzet.com [alzet.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. longdom.org [longdom.org]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. researchgate.net [researchgate.net]
- 20. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Derivatizing 5-Amino-1H-indazol-3-ol
Welcome to the technical support center for the derivatization of 5-Amino-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this versatile scaffold.
Troubleshooting Guides
This section addresses specific challenges that may arise during the derivatization of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity in N-Alkylation or N-Acylation
Q1: My N-alkylation or N-acylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity?
A1: Achieving regioselectivity in the N-substitution of indazoles is a common challenge due to the presence of two nucleophilic nitrogen atoms. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions.[1]
-
Steric Hindrance: Bulky substituents at the C3 position can sterically hinder the N2 position, favoring N1 alkylation.[1]
-
Base and Solvent System: The choice of base and solvent plays a crucial role.
-
For N1-selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[2][3] This is often attributed to the formation of a chelated intermediate with the C3-hydroxyl group, which blocks the N2 position.
-
For N2-selectivity: Reactions employing bases like cesium carbonate (Cs2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can sometimes favor N2-alkylation, although mixtures are common.[4]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the regioselectivity.[1]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] Under thermodynamic equilibrium conditions, the N1-substituted product is often favored. Regioselective indazole N-acylation can proceed via isomerization of the initially formed N2-acyl product to the more stable N1-regioisomer.[2][3]
Issue 2: Undesired Reaction at the 5-Amino Group
Q2: I am observing acylation or alkylation at the 5-amino group in addition to or instead of the indazole nitrogen. How can I prevent this?
A2: The 5-amino group is a competing nucleophile. To achieve selective derivatization at the indazole nitrogen, protection of the amino group is often necessary.
-
Protecting Groups: Employing a suitable protecting group for the amino functionality can prevent its reaction. Common amine protecting groups include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). The choice of protecting group will depend on its stability to the subsequent derivatization conditions and the ease of its removal.
-
Reaction Conditions: In some cases, adjusting the reaction conditions can favor N-derivatization of the indazole ring over the amino group. The relative nucleophilicity of the indazole nitrogens versus the exocyclic amino group can be influenced by the solvent and the nature of the electrophile.
Issue 3: Low Reaction Yield or Incomplete Conversion
Q3: My derivatization reaction is resulting in low yields or incomplete conversion of the starting material. What are the potential causes and how can I improve the outcome?
A3: Low yields can stem from several factors, including suboptimal reaction conditions and side reactions.
-
Reagent Stoichiometry: Ensure that the correct molar equivalents of the derivatizing agent and base are used. An excess of the electrophile may be necessary to drive the reaction to completion, but this can also lead to side products.
-
Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Purity of Reagents and Solvents: The presence of moisture or other impurities in the reagents and solvents can significantly impact the reaction outcome. Ensure that anhydrous conditions are maintained, especially when using moisture-sensitive reagents like NaH.
-
Side Reactions: The starting material may be undergoing degradation or participating in side reactions under the chosen conditions. For instance, harsh basic or acidic conditions can lead to decomposition.
Issue 4: Difficulty in Purifying the Product
Q4: I am struggling to separate the desired product from the reaction mixture, particularly from the regioisomers. What purification strategies can I employ?
A4: The separation of N1 and N2 isomers, as well as other byproducts, can be challenging due to their similar polarities.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for separating indazole isomers. Careful selection of the eluent system is critical. A gradient elution may be necessary to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool.[5]
-
Crystallization: If the desired product is a solid, recrystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in derivatizing this compound?
A1: The primary challenge is achieving chemoselectivity and regioselectivity due to the presence of multiple nucleophilic sites: the N1 and N2 positions of the indazole ring, the 5-amino group, and the 3-hydroxyl group. The relative reactivity of these sites can be influenced by the reaction conditions, leading to mixtures of products.
Q2: How can I selectively derivatize the 5-amino group?
A2: To selectively derivatize the 5-amino group, you can often use milder reaction conditions that do not favor deprotonation of the indazole ring. Alternatively, protecting the indazole nitrogens first, followed by derivatization of the amino group and subsequent deprotection, is a viable strategy.
Q3: Is it possible to derivatize the 3-hydroxyl group?
A3: Yes, the 3-hydroxyl group can undergo reactions such as O-acylation and O-alkylation. The reactivity of the hydroxyl group relative to the nitrogen nucleophiles will depend on the specific reaction conditions, particularly the choice of base. Stronger bases are more likely to deprotonate the hydroxyl group, making it a more potent nucleophile.
Q4: What analytical techniques are best for characterizing the derivatized products and confirming the position of substitution?
A4: A combination of spectroscopic techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the overall structure. 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are particularly useful for distinguishing between N1 and N2 isomers.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the derivative group.
-
Infrared (IR) Spectroscopy: Can help identify the functional groups present in the molecule.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Indazole Derivatives
| Entry | Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 1 | 1H-Indazole-3-carboxylate | Alkyl bromide | NaH | THF | RT | >99:1 | 70-95 | [2][3] |
| 2 | 1H-Indazole-3-carboxylate | Alkyl bromide | K2CO3 | DMF | RT | Mixture | 40-60 | [1] |
| 3 | 5-Cyano-1H-indazole | Alkyl chloride | K2CO3 | Ethyl Acetate | 60 | 88:12 | 88 (N1) | [4] |
| 4 | 1H-Indazole | Alcohol | PPh3, DIAD/DEAD | THF | 0 to 50 | Varies | Varies | [1] |
Table 2: General Conditions for N-Acylation of Indazoles
| Entry | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Selectivity | General Observations | Reference |
| 1 | Carboxylic Acid | DMAPO/Boc2O | Dichloromethane | 0 to RT | High N1 | Mild conditions, good yields | [6] |
| 2 | Acid Anhydride | Electrochemical Reduction | Acetonitrile | RT | Selective N1 | Avoids strong bases | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of an Indazole
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: General Procedure for Acylation of the 5-Amino Group (with Indazole Protection)
-
Protection: React this compound with a suitable protecting group reagent for the indazole nitrogens (e.g., Boc-anhydride with a catalyst like DMAP) under appropriate conditions. Purify the N-protected intermediate.
-
Acylation: Dissolve the N-protected this compound in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine or pyridine, 1.2 equiv).
-
Cool the mixture to 0 °C and add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equiv) dropwise.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by washing with aqueous solutions to remove the base and any water-soluble byproducts.
-
Dry the organic layer, concentrate, and purify the N-acylated, N-protected intermediate by column chromatography or recrystallization.
-
Deprotection: Subject the purified intermediate to the appropriate conditions to remove the indazole protecting group.
Mandatory Visualization
Caption: Workflow for the derivatization of this compound.
Caption: Protecting group strategies for selective derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
preventing degradation of 5-Amino-1H-indazol-3-ol during storage
Welcome to the technical support center for 5-Amino-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. The information provided is based on the general stability of related chemical structures, such as indazoles, aromatic amines, and aminophenols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure of this compound, the primary factors contributing to its degradation are exposure to light (photodegradation), oxygen (oxidation), elevated temperatures (thermal degradation), and potentially hydrolysis under non-neutral pH conditions. Aromatic amines and aminophenol moieties are known to be susceptible to these environmental factors.
Q2: What are the visual signs of this compound degradation?
A2: A change in the color of the solid compound, often to a darker shade (e.g., from off-white/light brown to dark brown or black), can be a visual indicator of degradation. The formation of insoluble particulates in a solution can also suggest that degradation or polymerization has occurred.
Q3: How should I properly store solid this compound to minimize degradation?
A3: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed, opaque container to protect it from light and moisture. The container should be stored in a cool, dry, and well-ventilated area. For enhanced protection, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.
Q4: What are the recommended conditions for storing solutions of this compound?
A4: Solutions of this compound should be freshly prepared whenever possible. If short-term storage is necessary, solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. Storage at low temperatures (e.g., 2-8 °C) can also slow down the degradation process. The stability in solution is highly dependent on the solvent and pH, so it is crucial to evaluate this for your specific experimental conditions.
Q5: Are there any materials or chemicals that are incompatible with this compound?
A5: Yes, strong oxidizing agents are incompatible with this compound and should be avoided. Contact with these agents can lead to rapid degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Compound | Exposure to light, air (oxygen), or heat. | Discard the discolored compound if purity is critical. For future storage, ensure the container is opaque, tightly sealed, and stored in a cool, dark place, preferably under an inert atmosphere. |
| Precipitate Formation in Solution | Degradation leading to insoluble products or polymerization. | Prepare fresh solutions for each experiment. If a stock solution must be used, filter it before use and re-verify the concentration. Evaluate the stability of the compound in your chosen solvent and at your working concentration. |
| Inconsistent Experimental Results | Degradation of the compound during the experiment. | Minimize the exposure of the compound to harsh conditions (e.g., high temperature, strong light) during your experimental setup. Prepare solutions immediately before use. |
| Appearance of Unexpected Peaks in HPLC Analysis | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method to resolve the main compound from its degradants. |
Potential Degradation Pathways
The degradation of this compound can be initiated by several factors, leading to a variety of degradation products. The following diagram illustrates a hypothetical degradation pathway based on the known reactivity of similar chemical structures.
Caption: Hypothetical degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Then, dissolve it in the chosen solvent.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as HPLC with a UV or MS detector.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector (set to a wavelength where the compound and potential degradants absorb, e.g., 254 nm or 280 nm).
-
A C18 reversed-phase column is a good starting point (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
3. Gradient Elution Program:
-
Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to a high percentage (e.g., 95%) over a period of 20-30 minutes. This will help in eluting compounds with a wide range of polarities.
-
A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B (re-equilibration)
-
4. Method Validation:
-
Once a suitable separation is achieved, the method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Use samples from the forced degradation study to demonstrate specificity.
Data Summary Table
The following table summarizes the recommended storage conditions and potential consequences of improper storage.
| Storage Parameter | Recommended Condition | Potential Consequence of Deviation |
| Temperature | Cool (2-8°C for long-term) | Increased rate of thermal degradation. |
| Light | In the dark (opaque container) | Photodegradation, leading to discoloration and formation of impurities. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Oxidation, especially of the amino and hydroxyl groups. |
| Moisture | Dry (desiccator if necessary) | Potential for hydrolysis and acceleration of other degradation pathways. |
| Container | Tightly sealed | Contamination and exposure to air and moisture. |
identifying and removing impurities from 5-Amino-1H-indazol-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-1H-indazol-3-ol. Here, you will find information on identifying and removing common impurities that may be encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in the synthesis of this compound?
A1: Impurities in this compound can originate from several sources throughout the synthetic process. The most common synthesis of indazole derivatives involves the reaction of a substituted benzonitrile with hydrazine. For this compound, a likely precursor is 2-fluoro-5-nitrobenzonitrile.
Potential sources of impurities include:
-
Unreacted Starting Materials: Residual 2-fluoro-5-nitrobenzonitrile or hydrazine hydrate.
-
Intermediates: Incomplete reaction or reduction can lead to the presence of intermediates. For example, if the nitro group is not fully reduced to an amine, you might find 5-nitro-1H-indazol-3-ol.
-
Byproducts of Side Reactions: The synthesis conditions can promote side reactions. A common byproduct in the synthesis of similar indazoles is the formation of dimers or polymers, especially if the reaction is not carried out under optimized conditions. Hydrolysis of the fluorine atom in the starting material could also lead to phenolic byproducts.
-
Reagents and Solvents: Traces of reagents, catalysts, and solvents used in the synthesis and workup may be present in the final product.
Q2: Which analytical techniques are most effective for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying the main compound and its impurities. A reversed-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information for each separated peak from the HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the main compound and any significant impurities that can be isolated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities, such as residual solvents.
Troubleshooting Guides
Issue 1: My final product has a persistent color (e.g., brown or reddish tint) after initial isolation.
-
Possible Cause: The coloration may be due to the presence of colored byproducts, such as dimers or oxidized species, which can form during the synthesis of indazoles.
-
Troubleshooting Steps:
-
Recrystallization: Attempt recrystallization from a suitable solvent system. A mixture of ethanol and water is often a good starting point for polar compounds like aminoindazoles.
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be cautious, as this may also reduce your yield.
-
Column Chromatography: If recrystallization is ineffective, column chromatography over silica gel can be used to separate the colored impurities from the desired product.
-
Issue 2: HPLC analysis shows multiple impurity peaks close to the main product peak.
-
Possible Cause: These may be structurally related impurities, such as isomers or degradation products, which have similar polarities to the final product.
-
Troubleshooting Steps:
-
Optimize HPLC Method: Adjust the mobile phase composition, gradient, and flow rate to improve the resolution between the peaks.
-
Column Chromatography: If the impurities cannot be separated by recrystallization, flash column chromatography with a carefully selected mobile phase gradient is the most effective method for separation.
-
Preparative HPLC: For very challenging separations, preparative HPLC can be employed to isolate the pure compound.
-
Potential Impurities in this compound
The following table summarizes potential impurities that could arise from a synthesis starting with 2-fluoro-5-nitrobenzonitrile.
| Impurity Name | Potential Source | Notes |
| 2-Fluoro-5-nitrobenzonitrile | Unreacted starting material | Can be monitored by GC or HPLC. |
| 5-Nitro-1H-indazol-3-ol | Incomplete reduction of the nitro group | An intermediate in the synthesis. |
| Indazole Dimers/Polymers | Side reaction | Often colored and less soluble. |
| Residual Solvents (e.g., Ethanol, DMF) | From reaction or purification | Can be detected by GC-MS. |
Purification Performance: An Illustrative Example
The following table provides a hypothetical example of the effectiveness of different purification techniques on a crude sample of this compound.
| Purification Method | Purity of Main Compound (before) | Purity of Main Compound (after) | Key Impurities Removed |
| Recrystallization (Ethanol/Water) | 85% | 95% | Unreacted starting materials, some colored byproducts |
| Column Chromatography (Silica Gel) | 85% | >99% | All major and minor impurities |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Start with a solvent system in which the compound is soluble when hot but sparingly soluble at room temperature. A mixture of ethanol and water is a good starting point.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and the activated carbon.
-
Crystallization: Slowly add hot water to the filtrate until it becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective for separating polar compounds.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary) and load it onto the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: HPLC Analysis for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
Visualizing the Workflow
The following diagrams illustrate the logical workflows for identifying and removing impurities.
Technical Support Center: Scaling Up the Synthesis of 5-Amino-1H-indazol-3-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the multi-step synthesis of 5-Amino-1H-indazol-3-ol, with a focus on addressing challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the large-scale production of this compound?
A practical and scalable three-step approach starts from commercially available 2-fluoro-5-nitrobenzonitrile. The sequence involves:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate to yield 3-amino-5-nitro-1H-indazole.
-
Hydrolysis: Conversion of the 3-amino group to a hydroxyl group to form 5-nitro-1H-indazol-3-ol.
-
Reduction: Reduction of the 5-nitro group to the corresponding amine to afford the final product, this compound.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Key challenges during scale-up include:
-
Exothermic Reactions: The initial reaction with hydrazine can be highly exothermic and requires careful temperature control.
-
Product Precipitation: The intermediate and final products may precipitate out of solution, which can complicate stirring and heat transfer.
-
Purification: Removing impurities and achieving high purity on a large scale can be challenging, often requiring optimized crystallization or chromatographic methods.
-
Safety: Handling of hydrazine hydrate, a toxic and potentially explosive reagent, requires strict safety protocols, especially at larger scales. The use of catalytic transfer hydrogenation with less hazardous hydrogen donors is often preferred over high-pressure hydrogenation.
Q3: How can I monitor the progress of each reaction step effectively?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of products. For the final reduction step, monitoring the disappearance of the yellow color associated with the nitro-intermediate can also be a useful visual indicator.
Q4: What are the typical impurities I might encounter in the final product?
Common impurities can include unreacted starting materials or intermediates from previous steps. In the final product, potential impurities could be residual starting material (5-nitro-1H-indazol-3-ol), byproducts from incomplete reduction, or over-reduced species.
Troubleshooting Guides
Step 1: Synthesis of 3-amino-5-nitro-1H-indazole
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Ensure the reaction temperature is maintained at the optimal level (e.g., 110 °C in n-butanol).[1] - Increase the reaction time and monitor by TLC or HPLC. - On a larger scale, ensure efficient stirring to overcome mass transfer limitations. |
| Side reactions due to overheating. | - Implement controlled addition of hydrazine hydrate to manage the exotherm. - Use a suitable reactor with efficient heat dissipation. | |
| Product is difficult to filter | Fine particle size of the precipitate. | - Optimize the cooling profile after the reaction is complete to encourage the growth of larger crystals. - Consider an anti-solvent addition to induce precipitation under controlled conditions. |
| Product Purity is Low | Presence of unreacted 2-fluoro-5-nitrobenzonitrile. | - Ensure the correct stoichiometry of hydrazine hydrate is used. - Increase reaction time or temperature slightly to drive the reaction to completion. |
| Formation of di-substituted or other byproducts. | - Maintain strict temperature control. - Use a slight excess of hydrazine hydrate as specified in the protocol. |
Step 2: Hydrolysis of 3-amino-5-nitro-1H-indazole
| Issue | Potential Cause | Recommended Action |
| Incomplete Hydrolysis | Insufficient acid concentration or reaction time. | - Increase the concentration of the aqueous acid (e.g., HCl or H₂SO₄). - Extend the reflux time and monitor the reaction progress. |
| Low solubility of the starting material. | - Consider using a co-solvent that is miscible with the aqueous acid and can dissolve the starting material to some extent. | |
| Product Degradation | Harsh reaction conditions. | - If degradation is observed, try using a lower concentration of acid or a lower reaction temperature for a longer duration. |
Step 3: Reduction of 5-nitro-1H-indazol-3-ol
| Issue | Potential Cause | Recommended Action |
| Incomplete Reduction | Inactivated catalyst. | - Ensure the catalyst (e.g., Pd/C or Fe powder) is fresh and active. - For catalytic hydrogenation, ensure the system is properly purged of air. |
| Insufficient reducing agent or hydrogen pressure. | - Increase the equivalents of the reducing agent (e.g., Fe powder) or the hydrogen pressure.[2] | |
| Poor solubility of the starting material. | - Choose a solvent system where the starting material has adequate solubility (e.g., a mixture of ethanol and water).[2] | |
| Formation of Side Products | Over-reduction or side reactions. | - Optimize the reaction time and temperature. - For catalytic hydrogenation, screen different catalysts and solvents. |
| Difficult Product Isolation | Product is soluble in the reaction mixture. | - Adjust the pH of the reaction mixture to the isoelectric point of the product to induce precipitation. - If precipitation is not effective, consider extraction with a suitable organic solvent. |
Experimental Protocols
Step 1: Synthesis of 3-amino-5-nitro-1H-indazole
A general laboratory-scale procedure for the synthesis of 3-amino-5-nitroindazole involves dissolving 2-fluoro-5-nitrobenzonitrile in n-butanol, followed by the addition of hydrazine hydrate.[1] The reaction mixture is then heated.[1]
-
Reaction Conditions:
-
Work-up: After cooling to room temperature, dichloromethane is added to precipitate the product, which is then collected by filtration.[1]
-
Yield: 84%[1]
Step 2: Hydrolysis of 3-amino-5-nitro-1H-indazole to 5-nitro-1H-indazol-3-ol
A general procedure for the hydrolysis of a 3-amino group on an indazole ring to a 3-hydroxyl group involves heating in an aqueous acidic solution.
-
Reaction Conditions (General):
-
Starting Material: 3-amino-5-nitro-1H-indazole
-
Reagent: Aqueous solution of a strong acid (e.g., 6M HCl or H₂SO₄)
-
Temperature: Reflux
-
Time: Monitor by TLC or HPLC until completion
-
-
Work-up: The reaction mixture is cooled, and the pH is adjusted to precipitate the product. The solid is then collected by filtration and washed with water.
Step 3: Reduction of 5-nitro-1H-indazol-3-ol to this compound
A common method for the reduction of an aromatic nitro group is treatment with iron powder in an acidic aqueous/alcoholic medium.[2]
-
Reaction Conditions:
-
Work-up: The hot reaction mixture is filtered to remove the iron salts. The filtrate is then concentrated, and the pH is adjusted to precipitate the final product. The product is collected by filtration and can be further purified by recrystallization.
Quantitative Data Summary
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. | Time | Yield | Purity |
| 1 | SNAr | 2-fluoro-5-nitrobenzonitrile | Hydrazine hydrate | n-Butanol | 110 °C | 2 h | 84%[1] | >95% (typical) |
| 2 | Hydrolysis | 3-amino-5-nitro-1H-indazole | Aq. HCl | Water | Reflux | 4-8 h | 75-85% (estimated) | >90% (typical) |
| 3 | Reduction | 5-nitro-1H-indazol-3-ol | Fe, HCl | EtOH/H₂O | Reflux | 1-3 h | 70-90%[2] | >98% after recrystallization |
Note: Data for Step 2 is estimated based on similar reported chemical transformations, as specific data for this substrate was not found in the searched literature.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Logical Troubleshooting Workflow for Low Yield in Step 3 (Reduction)
Caption: Troubleshooting low yield in the reduction step.
References
addressing poor cell permeability of 5-Amino-1H-indazol-3-ol
Technical Support Center: 5-Amino-1H-indazol-3-ol
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to its use, with a specific focus on overcoming its inherently poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected activity of this compound in our cell-based assays compared to its high potency in biochemical (cell-free) assays. What is the likely cause?
A1: A significant drop in potency when moving from a biochemical to a cellular assay is a classic indicator of poor cell permeability.[1] The compound is likely unable to efficiently cross the cell membrane to reach its intracellular target at a sufficient concentration. The polar amino (-NH2) and hydroxyl (-OH) groups on the indazole scaffold increase the molecule's polar surface area (PSA), which can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.[2]
Q2: What are the key physicochemical properties that contribute to poor membrane permeability?
A2: Several factors can limit a compound's ability to cross the cell membrane via passive diffusion. These include:
-
High Polar Surface Area (PSA): Molecules with a high PSA (generally >140 Ų) tend to have poor permeability. The hydrogen bond donors and acceptors that contribute to PSA prefer to interact with water rather than entering the lipid environment of the membrane.
-
Low Lipophilicity (LogP): Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a key driver of membrane permeability. Compounds with a low LogP are less likely to partition into the lipid bilayer.
-
Charge: Ionized molecules under physiological conditions (pH 7.4) typically exhibit poor membrane penetration.[3]
-
Molecular Size and Rigidity: Larger molecules and those with many rotatable bonds can also face challenges in permeating the cell membrane.[2]
Q3: What is the difference between a PAMPA and a Caco-2 assay for measuring permeability?
A3: Both are common in vitro assays, but they measure different aspects of permeability.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion only.[4][5] It uses a synthetic membrane coated with lipids to model the intestinal barrier. It is cost-effective, high-throughput, and useful for early-stage screening of passive permeability.[6]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon carcinoma and mimic the intestinal epithelium.[7][8] This model is considered more representative of in vivo human absorption because it can assess not only passive diffusion but also active transport (uptake and efflux) and paracellular transport (movement between cells).[5][7] Using both assays can help diagnose the root cause of poor absorption. For example, if a compound has high permeability in PAMPA but low permeability in Caco-2, it may be a substrate for an active efflux transporter.[5]
Q4: What is a prodrug strategy and how can it help with the permeability of this compound?
A4: A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome a specific barrier, such as poor permeability.[9][10] Once inside the cell, the prodrug is converted—typically by enzymatic action—into the active parent compound.[10] For this compound, the polar amino and hydroxyl groups can be temporarily masked with more lipophilic moieties (e.g., esters or carbamates) to enhance membrane penetration.[11] This increases the compound's lipophilicity, allowing it to cross the cell membrane, after which intracellular enzymes (like esterases) cleave the masking group to release the active drug.[3][12]
Troubleshooting Guide: Low Cellular Activity
If you are experiencing a lack of activity with this compound in your cell-based experiments, follow these troubleshooting steps.
Data Presentation: Permeability Classification
The apparent permeability coefficient (Papp), measured in units of 10⁻⁶ cm/s, is the standard output from both PAMPA and Caco-2 assays. This value is used to classify compounds and predict their absorption potential.
Table 1: General Classification of Compound Permeability
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
|---|---|---|
| High | > 10 | Well Absorbed (>85%) |
| Moderate | 1 - 10 | Moderately Absorbed (50-85%) |
| Low | < 1 | Poorly Absorbed (<50%) |
Data derived from industry standards for Caco-2 assays.[8]
Table 2: Illustrative Permeability Data for Control Compounds
| Compound | Transport Mechanism | Typical Papp (A→B) (x 10⁻⁶ cm/s) |
|---|---|---|
| Antipyrine | Passive Transcellular | > 15 |
| Atenolol | Passive Paracellular | < 0.5 |
| Talinolol | P-gp Efflux Substrate | < 1 (Efflux Ratio > 2) |
These are representative values. Control data is essential for validating each assay run.[7]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive diffusion of this compound.
Objective: To determine the passive permeability coefficient (Papp) of a test compound.
Materials:
-
PAMPA plate sandwich system (96-well donor and acceptor plates)
-
Phospholipid mixture (e.g., 2% DOPC in dodecane)[13]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
96-well UV-compatible microplate
-
Plate reader or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the membrane of each well in the donor plate. Allow the solution to impregnate the filter for 5 minutes.
-
Prepare Donor Solutions: Dilute the 10 mM test compound stock in PBS to a final concentration of 100-200 µM. The final DMSO concentration should be ≤1%. Prepare donor solutions for high and low permeability controls in the same manner.
-
Add Donor Solutions: Add 200 µL of the test and control solutions to the donor plate wells.
-
Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.
-
Incubation: Incubate the plate sandwich at room temperature for 4-18 hours with gentle shaking.[6][14]
-
Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Strategies for Improving Cell Permeability
If poor permeability is confirmed, several strategies can be employed. The prodrug approach is a highly effective and widely used method.[9]
Prodrug Strategy for this compound
The core concept is to mask the polar -OH and -NH2 groups with lipophilic, enzymatically-labile moieties.
-
Masking the Hydroxyl (-OH) group: The hydroxyl group can be converted to an ester (e.g., acetate, pivalate) or a phosphate ester. Ester prodrugs are readily cleaved by intracellular esterases to release the active parent compound.[12]
-
Masking the Amino (-NH2) group: The amino group can be converted to a carbamate or an amide. For example, an N-(acyloxy)alkyl carbamate can be designed to be stable in aqueous solutions but susceptible to enzymatic cleavage inside the cell.[15]
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of 5-Amino-1H-indazol-3-ol in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and interpret the off-target effects of 5-Amino-1H-indazol-3-ol in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential targets of this compound and its derivatives?
A1: The indazole scaffold is a versatile pharmacophore present in numerous kinase inhibitors and other therapeutic agents. While specific data for this compound is limited in public databases, derivatives of 1H-indazol-3-ol have been identified as inhibitors of D-amino acid oxidase (DAAO)[1]. Other substituted indazole derivatives have been shown to target a range of protein kinases, including BCR-ABL, Vascular Endothelial Growth Factor Receptor (VEGFR), and Receptor-Interacting Protein Kinase 2 (RIPK2). Therefore, it is crucial to consider a broad range of potential off-target interactions when working with this compound.
Q2: What are "off-target" effects and why are they a concern when using small molecule inhibitors like this compound?
A2: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of issues in experimental settings, including misleading data, unexpected phenotypes, and potential toxicity in preclinical studies. For a compound like this compound, which has a scaffold known to interact with multiple protein families, proactive assessment and management of off-target effects are critical for data integrity and the successful progression of a research project.
Q3: How can I determine if the observed cellular phenotype is a result of on-target or off-target activity of this compound?
A3: Distinguishing between on-target and off-target effects is a key challenge. A multi-pronged approach is recommended:
-
Use of a structurally distinct inhibitor: Employ a second, structurally unrelated inhibitor that targets the same primary protein of interest. If this second inhibitor recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.
-
Dose-response analysis: On-target and off-target effects may occur at different concentrations. A carefully planned dose-response experiment can help to differentiate these activities.
-
Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to its intended target within the cell at the concentrations being used.
-
Phenotypic rescue experiments: If possible, overexpressing a drug-resistant mutant of the intended target or knocking down the target protein should rescue the observed phenotype if it is an on-target effect.
Q4: What are the first steps I should take to minimize off-target effects in my assays?
A4: Proactive measures can significantly reduce the impact of off-target effects:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through careful dose-response studies.
-
Optimize assay conditions: Factors such as ATP concentration in kinase assays can influence inhibitor selectivity. Ensure your assay conditions are optimized and consistent.
-
Include appropriate controls: Always run vehicle-only (e.g., DMSO) controls to account for solvent effects. A negative control compound that is structurally similar but inactive against the primary target is also highly valuable.
-
Confirm compound integrity: Ensure the purity and identity of your this compound stock through analytical methods like LC-MS or NMR.
Troubleshooting Guides
Guide 1: Unexpected Results in a Kinase Inhibition Assay
Problem: You observe inhibition of a kinase that is not the intended target of this compound, or your results are inconsistent.
| Potential Cause | Troubleshooting Step |
| Broad Kinase Selectivity | The indazole scaffold can interact with the ATP-binding site of many kinases. It is possible that this compound has a broader selectivity profile than anticipated. Solution: Perform a comprehensive kinase selectivity profiling assay against a large panel of kinases to identify potential off-targets. |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. Solution: Repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates. |
| ATP Concentration | For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration in the assay. Solution: Perform the assay at a physiological ATP concentration or at the Km of ATP for the specific kinase to obtain more relevant results. Ensure the ATP concentration is consistent across all experiments. |
| Assay Interference | The compound may interfere with the assay detection method (e.g., autofluorescence, luciferase inhibition). Solution: Run a control experiment with the compound and all assay components except the kinase to check for interference. |
Guide 2: Discrepancy Between Biochemical and Cellular Assay Data
Problem: this compound shows high potency in a biochemical assay but is much less active in a cellular assay.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target. Solution: Use cell permeability assays (e.g., PAMPA) to assess the compound's ability to enter cells. Consider using permeabilization agents in initial mechanistic studies, though this is not suitable for all assays. |
| Efflux Pump Activity | The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp). Solution: Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency is restored. |
| High Protein Binding | The compound may bind extensively to proteins in the cell culture medium, reducing the free concentration available to interact with the target. Solution: Perform the assay in serum-free or low-serum medium for a short duration, or quantify the extent of protein binding. |
| Cellular Target Engagement | The compound may not be engaging with its target effectively in the complex cellular environment. Solution: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target within the cell. |
Guide 3: Investigating a Suspected D-amino Acid Oxidase (DAAO) Off-Target Effect
Problem: You hypothesize that an observed phenotype is due to the inhibition of D-amino acid oxidase (DAAO) by this compound.
| Potential Cause | Troubleshooting Step |
| Confirmation of DAAO Inhibition | The effect on DAAO is currently a hypothesis based on related compounds. Solution: Perform a direct in vitro DAAO activity assay to determine the IC50 value of this compound for DAAO. |
| Cellular D-serine Levels | DAAO inhibition should lead to an increase in the levels of its substrate, D-serine. Solution: Measure intracellular and extracellular D-serine levels in your cell model after treatment with this compound. |
| Phenotypic Correlation | The observed phenotype should be consistent with known effects of DAAO inhibition or D-serine accumulation. Solution: Compare your observed phenotype with literature reports on the effects of DAAO knockout/knockdown or treatment with known DAAO inhibitors. |
| Rescue with D-serine Depletion | If the phenotype is due to D-serine accumulation, reducing D-serine levels should reverse the effect. Solution: If experimentally feasible, attempt to rescue the phenotype by reducing the availability of D-serine in the culture medium. |
Quantitative Data Summary
Note: Publicly available, specific quantitative off-target data for this compound is limited. The following tables provide examples of the types of data that should be generated and how to present them, using illustrative data from other indazole derivatives.
Table 1: Illustrative Kinase Selectivity Profile for an Indazole Derivative
| Kinase Target | IC50 (nM) |
| VEGFR2 | 15 |
| PDGFRβ | 50 |
| c-Kit | 120 |
| BCR-ABL | 250 |
| SRC | >1000 |
| LCK | >1000 |
Table 2: Illustrative DAAO Inhibition Data for 1H-Indazol-3-ol Derivatives
| Compound | DAAO IC50 (µM) |
| 6-fluoro-1H-indazol-3-ol | 0.5 |
| This compound | To Be Determined |
| Reference Inhibitor (e.g., Benzoate) | 10 |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilutions) in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable peptide or protein substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO vehicle control to the reaction wells.
-
Reaction Initiation: Start the reaction by adding a solution of ATP (at or near the Km for each kinase) and [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Data Acquisition: Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
Objective: To confirm the engagement of this compound with its intended target in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA or Bradford assay. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Plot the percentage of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypic results.
Caption: Potential off-target pathways for this compound.
Caption: Inter-relationship of different assay types for off-target analysis.
References
Validation & Comparative
A Comparative Guide to D-Amino Acid Oxidase (DAAO) Inhibitors: Evaluating 5-Amino-1H-indazol-3-ol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Amino-1H-indazol-3-ol and other prominent D-amino acid oxidase (DAAO) inhibitors. The inhibition of DAAO is a key therapeutic strategy for neurological and psychiatric disorders, such as schizophrenia, by increasing the levels of the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine in the brain.[1][2][3] This guide summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathway to inform research and development efforts in this area.
Performance Comparison of DAAO Inhibitors
The inhibitory potency of various compounds against DAAO is a critical factor in their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several DAAO inhibitors, including a representative from the indazol-ol class to which this compound belongs.
| Compound Class | Specific Inhibitor | Target Species | IC50 (µM) | Reference |
| Indazol-ol | 1H-Indazol-5-ol | Porcine | 2.03 | [4] |
| Pyrazolocarboxylic Acid | AS057278 | Human | 0.9 | [5] |
| Hydroxyquinolinone | 3-Hydroxyquinolin-2(1H)-one | Human | 0.004 | [5] |
| Benzoate | Sodium Benzoate | - | - | [6] |
| Benzisoxazol-ol | 6-chloro-1,2-benzisoxazol-3(2H)-one (CBIO) | - | 0.188 | [5] |
Note: A specific IC50 value for this compound was not available in the reviewed literature. 1H-Indazol-5-ol is presented as a representative of the indazol-ol scaffold. Research indicates that 1H-indazol-3-ol derivatives can act as nanomolar DAAO inhibitors.[1]
Signaling Pathway of DAAO Inhibition
DAAO inhibitors increase the concentration of D-serine, which acts as a co-agonist at the glycine site of the NMDA receptor. This enhances NMDA receptor-mediated glutamatergic neurotransmission, a pathway implicated in synaptic plasticity and cognitive function.[3]
Experimental Protocols
Accurate determination of DAAO inhibitory activity is crucial for the comparative evaluation of different compounds. Below are detailed methodologies for key experiments.
DAAO Inhibition Assay (Fluorometric)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed oxidation of D-serine.
Materials:
-
Recombinant human DAAO enzyme
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.
-
Enzyme and Inhibitor Pre-incubation: Add the DAAO enzyme and the diluted test compounds (or vehicle control) to the wells of the 96-well plate. Incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Prepare a reaction mixture containing D-serine, HRP, and Amplex® Red in assay buffer. Add this mixture to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation/emission of approximately 535/587 nm.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 of a DAAO inhibitor.
Structure-Activity Relationship (SAR) of Indazole-based DAAO Inhibitors
The indazole scaffold is a privileged structure in medicinal chemistry and has been explored for the development of potent DAAO inhibitors.[1] Structure-activity relationship studies on indazole derivatives have revealed that substitutions on the indazole ring can significantly impact inhibitory activity. For instance, the introduction of electron-withdrawing groups, such as fluorine, at specific positions can enhance potency.[1] The 1H-indazol-3-ol series, to which this compound belongs, has been identified as a novel class of DAAO inhibitors with the potential for nanomolar efficacy.[1] Further investigation into the SAR of this class will be crucial for optimizing their pharmacokinetic and pharmacodynamic properties.
References
- 1. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1H-indazol-3-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of 5-amino-1H-indazol-3-ol, a specific subclass of indazoles, have garnered significant interest for their potential as inhibitors of key cellular targets, including protein kinases and enzymes such as D-amino acid oxidase (DAAO). Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of this compound analogs and related indazole derivatives, supported by quantitative data and detailed experimental methodologies.
Kinase Inhibition Profile
Derivatives of the indazole scaffold are well-documented as potent kinase inhibitors, playing a critical role in oncology and inflammation research. The SAR of these compounds is highly dependent on the nature and position of substituents on the indazole ring.
Polo-like Kinase 4 (PLK4) Inhibition
Recent studies have explored indazole-based compounds as inhibitors of PLK4, a serine/threonine kinase involved in centriole duplication, making it a target for cancer therapy. Optimization of a lead compound led to the development of novel inhibitors with exceptional potency.[1]
| Compound | Modification | PLK4 IC50 (nM) | Antiproliferative IC50 (µM) (MCF-7 cells) |
| Lead Compound (28t) | Initial hit from screening | 74 | >10 |
| Analog C05 | Functional group migration and rational design | < 0.1 | 0.979 |
The significant increase in potency observed with analog C05 highlights the importance of strategic structural modifications to enhance both kinase inhibition and cellular activity.[1]
Phosphatidylinositol 3-kinase (PI3K) Pathway Inhibition
The PI3K signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. A series of 3-ethynyl-1H-indazoles has been evaluated for their inhibitory activity against key components of this pathway.
| Compound | R Group on Ethynyl Moiety | PI3Kα IC50 (nM) | Cell-based AKT Phosphorylation Inhibition |
| Analog 10 | Pyridine | 361 | Yes |
| Analog 9 | Phenyl | 1850 | Yes |
| Analog 20 (Pyrazolopyridine core) | Pyridine | 3050 | - |
These results indicate that a pyridine substituent on the ethynyl group is favorable for PI3Kα inhibition.[2] Furthermore, the indazole core is crucial for activity, as its replacement with a pyrazolopyridine ring led to a significant loss of potency.[2]
D-Amino Acid Oxidase (DAAO) Inhibition
DAAO is a flavoenzyme that degrades D-amino acids and is a potential therapeutic target for schizophrenia. Inhibition of DAAO increases the levels of D-serine, a co-agonist of the NMDA receptor. 1H-indazol-3-ol derivatives have been identified as potent DAAO inhibitors.[3][4]
| Compound | Substitution on Indazol-3-ol Ring | DAAO IC50 (nM) |
| Isatin derivative (initial hit) | - | Micromolar range |
| 6-fluoro-1H-indazol-3-ol (37) | 6-Fluoro | Nanomolar range |
A pharmacophore and SAR analysis led to the investigation of 1H-indazol-3-ol derivatives, which proved to be significantly more potent than the initial isatin hits.[3][4] The introduction of a fluorine atom at the 6-position, as seen in 6-fluoro-1H-indazol-3-ol, resulted in a nanomolar inhibitor.[3] This compound also demonstrated the ability to significantly increase plasma D-serine levels in vivo.[3][4]
Anticancer Activity and Apoptosis Induction
Several indazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.
| Compound | Cancer Cell Line | Antiproliferative IC50 (µM) | Apoptosis Induction |
| Analog 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | Yes |
| Analog 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | Yes |
| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | 1.629 | Yes |
| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | 1.841 | Yes |
Compound 6o, a 1H-indazole-3-amine derivative, exhibited promising and selective inhibitory effects against the K562 cell line.[5] Further studies confirmed that its mechanism involves the induction of apoptosis in a dose-dependent manner.[5] Similarly, compound 2f, another indazole derivative, showed potent growth inhibitory activity against several cancer cell lines and was found to promote apoptosis by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2.[6][7][8] Novel indazol-pyrimidine derivatives also demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line, with compounds 4f and 4i being the most potent.[9]
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay (for PLK4)
This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site by a test compound.
-
Compound Preparation : Test compounds are serially diluted in DMSO and then further diluted in kinase buffer.
-
Assay Plate Preparation : 4 µL of the diluted compound is added to the wells of a 384-well plate.
-
Reagent Addition : 8 µL of a mixture containing PLK4 kinase, Eu-anti-GST antibody, and a fluorescent kinase tracer is added to each well.
-
Incubation : The plate is incubated at room temperature for a specified period to allow for binding equilibrium to be reached.
-
Detection : The fluorescence resonance energy transfer (FRET) signal is measured using a plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition : MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[5][9]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment : Cells are treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting : Cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Staining : Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Apoptosis induction by indazole analogs.
Caption: Workflow of the MTT assay for cell viability.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unveiling the Action of 5-Amino-1H-indazol-3-ol: A Comparative Guide to D-Amino Acid Oxidase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mechanism of action of 5-Amino-1H-indazol-3-ol, a potent inhibitor of D-amino acid oxidase (DAAO). By examining its performance against alternative DAAO inhibitors and presenting supporting experimental data, this document serves as a comprehensive resource for understanding its therapeutic potential, particularly in the context of neurological disorders.
The primary mechanism of action for 1H-indazol-3-ol derivatives, including this compound, is the inhibition of D-amino acid oxidase (DAAO)[1][2]. DAAO is a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor[1][3]. By inhibiting DAAO, this compound leads to an increase in synaptic levels of D-serine. This, in turn, enhances NMDA receptor-mediated neurotransmission, a process crucial for synaptic plasticity, learning, and memory[1][3]. Dysregulation of the NMDA receptor pathway has been implicated in various neurological and psychiatric conditions, including schizophrenia, making DAAO inhibitors a promising therapeutic strategy[2][3].
This guide will compare the inhibitory activity of the 1H-indazol-3-ol scaffold with other prominent classes of DAAO inhibitors, providing quantitative data where available. It is important to note that while the focus is on this compound, specific experimental data for this exact molecule is limited in the public domain. Therefore, data for structurally related and well-studied 1H-indazol-3-ol derivatives, such as 6-fluoro-1H-indazol-3-ol, will be used as a proxy to represent the activity of this class, an assumption that should be considered when interpreting the presented data.
Comparative Analysis of DAAO Inhibitors
To objectively evaluate the performance of the 1H-indazol-3-ol class of inhibitors, a comparison with other well-characterized DAAO inhibitors is presented below. The data is summarized from various preclinical studies and showcases the potency of different chemical scaffolds in inhibiting DAAO activity.
| Compound Class | Representative Compound | Target | IC50 (µM) | In Vivo Effects | Reference |
| 1H-Indazol-3-ol Derivatives | 6-fluoro-1H-indazol-3-ol | Human DAAO | Not explicitly stated, but described as a nanomolar inhibitor. | Significantly increased plasma D-serine levels in mice. | [1][2] |
| Isatin Derivatives | Isatin | Human DAAO | Weak inhibitor (~20% inhibition at 20 µM) | May contribute to modulation of NMDA receptor function. | [4] |
| 3-Hydroxyquinolin-2(1H)-one | 3-Hydroxyquinolin-2(1H)-one | Human DAAO | 0.004 | Increased cerebellar D-serine concentrations in mice. | [5] |
| Benzo[d]isoxazol-3-ol Derivatives | 6-chlorobenzo[d]isoxazol-3-ol (CBIO) | Porcine DAAO | 0.188 | Enhanced plasma and brain levels of D-serine in rats when co-administered with D-serine. | [6][7] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: DAAO Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating DAAO Inhibitors.
Caption: Logical Relationship of DAAO Inhibition to Therapeutic Effect.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further research.
D-Amino Acid Oxidase (DAAO) Inhibition Assay
This assay quantifies the inhibitory effect of a compound on DAAO activity by measuring the production of hydrogen peroxide, a byproduct of the enzymatic reaction.
Materials:
-
Recombinant human DAAO enzyme
-
D-serine (substrate)
-
Amplex® Red reagent (or similar H₂O₂ detection reagent)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compound (this compound or other inhibitors)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex® Red reagent, and HRP.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding D-serine to all wells.
-
Add the DAAO enzyme to all wells except for the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve[8][9].
Cell-Based NMDA Receptor Functional Assay
This assay assesses the ability of a DAAO inhibitor to enhance NMDA receptor activity in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line) co-expressing NMDA receptor subunits (e.g., NR1/NR2A) and a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Cell culture medium.
-
DAAO inhibitor.
-
D-serine.
-
Glycine (as a comparator).
-
NMDA.
-
Fluorescence plate reader or microscope.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium indicator dye.
-
Pre-incubate the cells with the DAAO inhibitor or vehicle.
-
Stimulate the cells with a sub-maximal concentration of NMDA in the presence of varying concentrations of D-serine or glycine.
-
Measure the intracellular calcium influx by monitoring the change in fluorescence.
-
An increase in the calcium signal in the presence of the DAAO inhibitor and D-serine, compared to D-serine alone, indicates enhanced NMDA receptor function[10][11].
In Vivo Microdialysis for D-serine Measurement
This technique allows for the direct measurement of extracellular D-serine levels in the brain of a living animal following the administration of a DAAO inhibitor.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes and pump.
-
Artificial cerebrospinal fluid (aCSF).
-
DAAO inhibitor formulation for in vivo administration.
-
HPLC system with fluorescence detection or LC-MS/MS for D-serine analysis.
Procedure:
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or striatum) of the anesthetized animal.
-
After a recovery period, insert the microdialysis probe and perfuse with aCSF at a slow, constant rate.
-
Collect baseline dialysate samples.
-
Administer the DAAO inhibitor (e.g., via intraperitoneal injection or oral gavage).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the D-serine concentration in the dialysate samples using a sensitive analytical method like HPLC with derivatization or LC-MS/MS[1][12][13].
-
An increase in the extracellular D-serine concentration following inhibitor administration confirms target engagement in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of an Anti-NMDA Receptor Autoantibody Diagnostic Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alteration in plasma and striatal levels of d-serine after d-serine administration with or without nicergoline: An in vivo microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of Substituted Indazoles: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the indazole scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents.[1][2] This guide provides a comparative analysis of the biological activities of substituted indazoles, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is presented to facilitate objective comparison and support further research and development efforts.
Indazole, a bicyclic heterocyclic compound, has garnered significant attention due to the diverse pharmacological activities exhibited by its derivatives.[3][4][5] The ability to introduce a wide variety of substituents at different positions on the indazole ring allows for the fine-tuning of their biological efficacy.[1][6] This has led to the development of several clinically approved drugs containing the indazole core, particularly in the field of oncology.[1][4]
Anticancer Activity
Substituted indazoles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][6][7] Several indazole-based compounds are approved for the treatment of different cancer types, such as Pazopanib and Axitinib.[1][6]
Comparative Antiproliferative Activity of Substituted Indazoles
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative substituted indazoles against various human cancer cell lines, providing a quantitative comparison of their potency.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 | [6][7] |
| HepG2 (Liver Cancer) | 0.80 | [8] | |
| MCF-7 (Breast Cancer) | 0.34 | [8] | |
| A549 (Lung Cancer) | > 10 | [8] | |
| HCT116 (Colon Cancer) | 1.15 | [6] | |
| Compound 5'k | A549 (Lung Cancer) | Comparable to Pazopanib | [3] |
| Compound 5'n | MCF7 (Breast Cancer) | Comparable to Doxorubicin | [3] |
| Compound 36 | HCT116 (Colon Cancer) | 0.4 | [9] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colon Cancer) | 14.3 | [10] |
| Compound 4 | A2780 (Ovarian Cancer) | 4.21 | [10] |
| A549 (Lung Cancer) | 18.6 | [10] | |
| Compound 9 | A2780 (Ovarian Cancer) | < 18.6 | [10] |
| A549 (Lung Cancer) | < 18.6 | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The antiproliferative activity of substituted indazoles is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted indazole compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[1]
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
Workflow for anticancer screening of substituted indazoles.
Anti-inflammatory Activity
Certain substituted indazoles have shown promising anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling molecules involved in the inflammatory cascade.[11][12]
Comparative Anti-inflammatory Activity of Indazole Derivatives
The following table presents the IC50 values of indazole and its derivatives against cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.
| Compound | Target | IC50 (µM) | Reference |
| Indazole | COX-2 | 23.42 | [11] |
| TNF-α | 220.11 | [11] | |
| IL-1β | 120.59 | [11] | |
| 5-Aminoindazole | COX-2 | 12.32 | [11] |
| TNF-α | 230.19 | [11] | |
| IL-1β | 220.46 | [11] | |
| 6-Nitroindazole | COX-2 | 19.22 | [11] |
| TNF-α | > 250 | [11] | |
| IL-1β | 100.75 | [11] | |
| Celecoxib (Standard) | COX-2 | 5.10 | [11] |
| Dexamethasone (Standard) | TNF-α | 31.67 | [11] |
| IL-1β | 102.23 | [11] |
Experimental Protocol: COX-2 Inhibition Assay
The inhibitory effect of substituted indazoles on COX-2 activity can be determined using various commercially available assay kits.
Methodology:
-
Enzyme and Substrate Preparation: Prepare the COX-2 enzyme and its substrate (e.g., arachidonic acid) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the COX-2 enzyme with different concentrations of the test compounds.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the product of the enzymatic reaction (e.g., prostaglandin) using a suitable detection method, such as colorimetry or fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Inhibition of the COX-2 pathway by substituted indazoles.
Antimicrobial Activity
A number of substituted indazoles have been synthesized and evaluated for their activity against various bacterial and fungal strains.[13]
Comparative Antimicrobial Activity of Substituted Indazoles
The following table summarizes the minimum inhibitory concentration (MIC) or zone of inhibition for selected substituted indazoles against different microorganisms.
| Compound | Microorganism | Zone of Inhibition (cm) | MIC (µL) | Reference |
| Compound 5i | Xanthomonas campestris | 2.3 | - | [13] |
| Compound 5f | Xanthomonas campestris | 2.2 | - | [13] |
| Compound 5a | Xanthomonas campestris | 2.1 | - | [13] |
| Compound 5j | Bacillus megaterium | 1.6 | 100 | [13] |
| Compound 5a | Bacillus megaterium | 1.5 | - | [13] |
| Compound 5j | Escherichia coli | 1.6 | - | [13] |
| Compound 5a | Escherichia coli | 1.5 | - | [13] |
| Compound 5b | Candida albicans | 1.6 | - | [13] |
| Compound 5c | Candida albicans | 1.5 | - | [13] |
| Compound 5d | Candida albicans | 1.5 | - | [13] |
| Streptomycin (Standard) | Xanthomonas campestris | 2.8 | - | [13] |
| Streptomycin (Standard) | Bacillus megaterium | 3.7 | - | [13] |
| Streptomycin (Standard) | Escherichia coli | 3.9 | - | [13] |
| Streptomycin (Standard) | Candida albicans | 3.8 | - | [13] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Well Diffusion Method)
The well diffusion method is a common technique to screen for the antimicrobial activity of new compounds.
Methodology:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution (at a specific concentration) into the wells. A standard antibiotic is used as a positive control.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Experimental workflow for the well diffusion antimicrobial assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
Assessing the Selectivity of Indazole-Based Kinase Inhibitors: A Comparative Guide
Note on the Target Compound: Initial literature searches for "5-Amino-1H-indazol-3-ol" did not yield specific biological data or a defined molecular target. However, the broader class of 3-amino-1H-indazole derivatives is well-established as a versatile scaffold for the development of potent kinase inhibitors. Consequently, this guide will focus on a representative and well-characterized 3-amino-1H-indazole derivative, Bemcentinib (R428), to illustrate the principles of selectivity assessment for this class of compounds. Bemcentinib is a potent inhibitor of the AXL receptor tyrosine kinase, a key target in cancer therapy.
This guide provides a comparative analysis of the kinase selectivity of Bemcentinib and a relevant clinical comparator, Gilteritinib, supported by experimental data and detailed methodologies.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Off-target inhibition can lead to undesirable side effects. The following table summarizes the inhibitory activity of Bemcentinib (a 3-amino-1H-indazole derivative) and Gilteritinib against their primary target, AXL, and a panel of other kinases.
| Kinase Target | Bemcentinib (R428) IC50 (nM) | Gilteritinib IC50 (nM) | Reference |
| AXL | 14 | 0.73 | [1][2] |
| MER | >700 | 5 (50% inhibition at 5nM) | [1][2] |
| TYRO3 | >1400 | Data not available | [1] |
| FLT3 | Data not available | 0.29 | [2] |
| Abl | >1400 | Data not available | [1] |
| InsR | >1400 | Data not available | [1] |
| EGFR | >1400 | Data not available | [1] |
| HER2 | >1400 | Data not available | [1] |
| PDGFRβ | >1400 | Data not available | [1] |
| LTK | Data not available | 50% inhibition at 1nM | [2] |
| ALK | Data not available | 50% inhibition at 1nM | [2] |
| TRKA | Data not available | 50% inhibition at 5nM | [2] |
| ROS | Data not available | 50% inhibition at 5nM | [2] |
| RET | Data not available | 50% inhibition at 5nM | [2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 value indicates higher potency.
Experimental Protocols
The determination of kinase inhibition potency and selectivity is fundamental to the characterization of novel therapeutic agents. Below is a representative protocol for a biochemical kinase assay used to generate the data presented above.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human AXL kinase
-
AXLtide peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of AXL enzyme solution (e.g., 3 ng/µL in kinase buffer).
-
Add 2 µL of a substrate/ATP mixture (e.g., 100 µM AXLtide and 50 µM ATP in kinase buffer) to initiate the reaction.[3]
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.[3]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]
-
Incubate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate at room temperature for 30 minutes.[3]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
AXL Signaling Pathway
The AXL receptor tyrosine kinase, upon activation by its ligand Gas6, initiates several downstream signaling cascades that are crucial for cell survival, proliferation, migration, and invasion.[4][5][6][7] Inhibition of AXL can disrupt these oncogenic processes.
Caption: AXL signaling pathway and its downstream effectors.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the key steps in determining the IC50 value of an inhibitor.
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Cross-Reactivity Analysis of 5-Amino-1H-indazol-3-ol and Structurally Related Indazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase and Off-Target Selectivity Profiles
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous targeted therapies. 5-Amino-1H-indazol-3-ol represents a key pharmacophore within this class, and understanding its potential for cross-reactivity is paramount for predicting efficacy and mitigating off-target effects. Due to the limited publicly available cross-reactivity data for this compound itself, this guide provides a comparative analysis of its potential selectivity by examining well-characterized, structurally related indazole-based inhibitors. This report details their performance against a panel of kinases and other relevant off-targets, supported by experimental data from the literature.
Performance Comparison of Indazole-Based Inhibitors
The following tables summarize the inhibitory activities of selected indazole-containing compounds against a range of protein kinases. These compounds, while targeting different primary kinases, share the core indazole structure and provide insight into the potential cross-reactivity landscape of this compound. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), with lower values indicating higher potency.
Table 1: Kinase Inhibition Profile of Multi-Kinase Indazole-Based Inhibitors
| Kinase Target | Pazopanib (IC50, nM) | Axitinib (IC50, nM) |
| VEGFR1 | 10 | 0.1 |
| VEGFR2 | 30 | 0.2 |
| VEGFR3 | 47 | 0.1-0.3 |
| PDGFRα | 71 | 1.6 |
| PDGFRβ | 84 | 1.6 |
| c-Kit | 74 | 1.7 |
| FGFR1 | 140 | >1000 |
| FGFR3 | 130 | >1000 |
| FLT3 | - | >1000 |
| RET | - | >1000 |
Data compiled from multiple sources. Absolute values may vary based on assay conditions.
Table 2: Kinase Inhibition Profile of More Selective Indazole-Based Inhibitors
| Kinase Target | CHMFL-VEGFR2-002 (GI50, nM) | GSK429286A (IC50, nM) | AMG 900 (IC50, nM) |
| VEGFR2 | 150 | - | - |
| PDGFRα | 620 | - | - |
| PDGFRβ | 618 | - | - |
| c-Kit | >10,000 | - | - |
| FLT3 | >10,000 | - | - |
| RET | >10,000 | - | - |
| FGFR1 | >10,000 | - | - |
| CSF1R | >10,000 | - | - |
| ROCK1 | - | 14 | - |
| ROCK2 | - | 63 | - |
| RSK1 | - | 780 | - |
| p70S6K | - | 1940 | - |
| Aurora A | - | - | 5 |
| Aurora B | - | - | 4 |
| Aurora C | - | - | 1 |
| p38α | - | - | >500 |
| TYK2 | - | - | >500 |
Data compiled from multiple sources. GI50 represents the concentration for 50% growth inhibition in cell-based assays.
Potential Non-Kinase Off-Target Activities
While kinases are primary targets for many indazole-based compounds, cross-reactivity with other protein families is a critical consideration.
-
D-Amino Acid Oxidase (DAAO): Some indazole derivatives have been identified as potent inhibitors of DAAO, an enzyme involved in the metabolism of D-serine, a co-agonist of the NMDA receptor. This suggests a potential for neurological effects.
-
Serotonin Receptors: Certain indazole analogs have shown activity at serotonin receptors, particularly the 5-HT2 subtypes. This could lead to a range of pharmacological effects, including those on mood and perception.
-
Other Off-Targets: Axitinib, for example, has been shown to inhibit the E3 ubiquitin ligase SHPRH and the Mediator complex subunit MED23, indicating that the indazole scaffold can interact with proteins outside of the kinome.[1] Pazopanib is known to be a substrate for P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP).[2]
Experimental Protocols
The following are generalized protocols for key assays used to determine the cross-reactivity and selectivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 96- or 384-well plate, add the test compound, kinase, and substrate in the kinase assay buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This method assesses the binding of a compound to its target protein in a cellular environment by measuring the thermal stabilization of the protein upon ligand binding.
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Lysis buffer
-
PCR tubes or 96-well PCR plates
-
Instrumentation for Western blotting or mass spectrometry
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by indazole-based inhibitors and a typical workflow for assessing inhibitor selectivity.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of indazole-based compounds.
Caption: General workflow for determining the selectivity profile of a kinase inhibitor.
References
In Vivo Efficacy of 5-Amino-1H-indazol-3-ol: A Comparative Guide Based on Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of 5-Amino-1H-indazol-3-ol. As of the latest literature review, direct in vivo efficacy studies for this compound have not been published. Therefore, this guide leverages available experimental data from structurally similar indazole derivatives to project potential therapeutic applications and establish a framework for future in vivo investigations. The primary comparators discussed are 1H-indazol-3-ol derivatives and 5-aminoindazole, which have demonstrated in vivo activity as D-amino acid oxidase (DAAO) inhibitors and anti-inflammatory agents, respectively.
Comparative Analysis of Potential In Vivo Efficacy
The therapeutic potential of this compound can be inferred from the activities of its core structures: the 1H-indazol-3-ol moiety and the 5-amino-indazole scaffold.
| Compound/Class | Target/Mechanism | Potential Therapeutic Area | Supporting In Vivo Data |
| 1H-Indazol-3-ol Derivatives | D-amino acid oxidase (DAAO) inhibition | Schizophrenia (by increasing D-serine levels) | 6-fluoro-1H-indazol-3-ol significantly increased plasma D-serine levels in mice.[1][2] |
| 5-Aminoindazole | Inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals | Inflammatory conditions | Dose-dependently inhibited carrageenan-induced hind paw edema in rats.[3] |
| This compound (Hypothesized) | Potential dual DAAO and anti-inflammatory activity | Schizophrenia, Neuroinflammation, Inflammatory disorders | No direct in vivo data available. Efficacy is projected based on structural analogs. |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments based on studies with related indazole compounds. These protocols can serve as a starting point for evaluating the in vivo efficacy of this compound.
Assessment of D-amino acid oxidase (DAAO) Inhibition in Mice
This protocol is adapted from studies on 1H-indazol-3-ol derivatives.[1][2]
Objective: To determine if this compound can modulate plasma D-serine levels through the inhibition of DAAO in vivo.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Compound Formulation: The test compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Dosing:
-
Administer this compound or a reference DAAO inhibitor (e.g., 6-fluoro-1H-indazol-3-ol) via oral gavage (PO) or intraperitoneal injection (IP).
-
A vehicle control group should be included.
-
A typical dose might range from 10 to 50 mg/kg.
-
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours post-administration).
-
Bioanalysis:
-
Process blood samples to obtain plasma.
-
Analyze plasma D-serine concentrations using a validated analytical method, such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Compare the plasma D-serine levels in the treated groups to the vehicle control group. A significant increase in D-serine indicates in vivo DAAO inhibition.
Evaluation of Anti-inflammatory Activity in a Rat Paw Edema Model
This protocol is based on the in vivo evaluation of 5-aminoindazole.[3]
Objective: To assess the potential anti-inflammatory effects of this compound in an acute inflammation model.
Methodology:
-
Animal Model: Male Wistar rats (150-200 g).
-
Compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosing:
-
Administer the test compound orally (e.g., 25, 50, and 100 mg/kg) one hour before the induction of inflammation.
-
A vehicle control group and a positive control group (e.g., indomethacin or celecoxib) should be included.
-
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Visual representations of the hypothesized signaling pathway and a general experimental workflow are provided below to aid in the conceptualization of in vivo studies for this compound.
Caption: Hypothesized DAAO inhibition pathway for this compound.
Caption: General workflow for an in vivo efficacy study.
References
Benchmarking 5-Amino-1H-indazol-3-ol Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential anticancer performance of 5-Amino-1H-indazol-3-ol against established anticancer drugs. Due to the limited availability of specific experimental data for this compound in the public domain, this analysis utilizes data for a structurally related and potent 1H-indazole-3-amine derivative, referred to herein as "Indazole Analog," as a benchmark. The data is presented alongside that of well-known chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—to offer a comparative perspective on its potential efficacy.
Data Presentation: Comparative Antiproliferative Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The following table summarizes the IC₅₀ values (in µM) of the Indazole Analog and standard anticancer drugs against a panel of four human cancer cell lines: A549 (lung carcinoma), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatocellular carcinoma). Lower IC₅₀ values indicate greater potency.
| Drug | Mechanism of Action | A549 (Lung) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | Hep-G2 (Liver) IC₅₀ (µM) |
| Indazole Analog | Apoptosis Induction | 8.21 ± 0.56[1] | 5.15 ± 0.55 [1] | 6.12 ± 0.10[1] | 5.62 ± 1.76[1] |
| Doxorubicin | Topoisomerase II Inhibitor | >20[2] | 0.031[3] | Not Available | 12.18 ± 1.89[2] |
| Cisplatin | DNA Cross-linking Agent | ~9.3 | 10 ± 2[4] | Not Available | 15.9[5] |
| Paclitaxel | Microtubule Stabilizer | 1.64[6] | Not Available | Not Available | Not Available |
Note: IC₅₀ values can vary between studies due to different experimental conditions. The data presented here is collated from multiple sources for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard methods for assessing the cytotoxic and apoptotic effects of potential anticancer compounds.
Cell Viability and IC₅₀ Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (Indazole Analog and known anticancer drugs)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A series of dilutions of the test compounds are prepared in the culture medium. The medium from the wells is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent like DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and suspension cells (including the supernatant) are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Additional binding buffer is added to each sample, and the cells are analyzed by flow cytometry. The analysis allows for the differentiation of live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).
Mandatory Visualization
Experimental Workflow for Anticancer Drug Screening
Caption: Experimental workflow for in vitro anticancer drug screening.
Intrinsic Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis signaling pathway induced by an anticancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Palladium Complex: Cytotoxicity against Cisplatin-resistant K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 3-Aminoindazole Analogs in Preclinical Cancer Research
A Head-to-Head Look at Efficacy, Mechanism of Action, and Experimental Validation
Introduction: The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Derivatives of 3-aminoindazole and indazol-3-ol have demonstrated significant potential as inhibitors of key signaling pathways implicated in tumor growth and survival. This guide provides a comparative analysis of the performance of various substituted 3-aminoindazole compounds, with a focus on their anticancer activities. Due to the limited availability of peer-reviewed literature specifically validating 5-Amino-1H-indazol-3-ol, this guide will focus on closely related and extensively studied analogs. We will delve into their comparative efficacy against various cancer cell lines, detail the experimental protocols used for their validation, and visualize the signaling pathways they modulate. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Performance Comparison of 3-Aminoindazole Derivatives
The antiproliferative activity of various 3-aminoindazole derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values for several series of 3-aminoindazole derivatives from comparative studies.
Table 1: Antiproliferative Activity of 1H-indazole-3-amine Derivatives with Mercapto Acetamide Moiety (Series 5)
| Compound | K562 (Chronic Myeloid Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | Hep-G2 (Liver Cancer) IC50 (µM) |
| 5a | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 |
| 5k | 12.17 ± 2.85 | >20 | >20 | >20 |
Data from a study evaluating newly synthesized 1H-indazole-3-amine derivatives.[1]
Table 2: Antiproliferative Activity of 1H-indazole-3-amine Derivatives with Piperazine Acetamide Moiety (Series 6)
| Compound | K562 (Chronic Myeloid Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | Hep-G2 (Liver Cancer) IC50 (µM) |
| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |
| 6o | 5.15 ± 0.55 | >20 | >20 | >20 |
Data from the same study as Table 1, allowing for direct comparison of the two series.[1]
Table 3: Comparative Kinase Inhibition Profile of Indazole-Based Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| Axitinib | VEGFR1 | 0.1 - 1.2 |
| VEGFR2 | 0.2 | |
| VEGFR3 | 0.1 - 0.3 | |
| PDGFRβ | 1.6 | |
| c-Kit | 1.7 | |
| Pazopanib | VEGFR1 | 10 |
| VEGFR2 | 30 | |
| VEGFR3 | 47 | |
| PDGFRα | 71 | |
| PDGFRβ | 84 | |
| c-Kit | 74 - 140 |
This table provides a comparison of two well-established, FDA-approved indazole-based kinase inhibitors, showcasing their potency against various receptor tyrosine kinases.[2]
Signaling Pathways Modulated by 3-Aminoindazole Derivatives
3-Aminoindazole derivatives primarily exert their anticancer effects by targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis. The two most prominent pathways identified in the literature are the PI3K/AKT/mTOR pathway and the NF-κB signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many types of cancer. Certain 3-aminoindazole derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the immune response, inflammation, and cell survival. Constitutive activation of the NF-κB pathway is observed in many cancers and contributes to tumor progression by promoting cell proliferation and preventing apoptosis. Some indazole derivatives have been found to inhibit this pathway, thereby reducing inflammation and inducing cancer cell death.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments commonly used to evaluate the anticancer activity of 3-aminoindazole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-aminoindazole derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 3-aminoindazole derivative at its IC50 concentration for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Conclusion
The 3-aminoindazole scaffold represents a versatile and potent platform for the development of novel anticancer agents. The comparative data presented in this guide highlight the significant impact of substitutions on the indazole ring on the antiproliferative activity of these compounds. The primary mechanisms of action appear to involve the inhibition of key signaling pathways such as the PI3K/AKT/mTOR and NF-κB pathways, leading to cell cycle arrest and apoptosis. The detailed experimental protocols provided herein offer a standardized approach for the evaluation and comparison of new 3-aminoindazole derivatives, facilitating the identification of promising candidates for further preclinical and clinical development. Future research should continue to explore the structure-activity relationships of this important class of compounds to optimize their efficacy and selectivity as targeted cancer therapeutics.
References
Safety Operating Guide
Proper Disposal of 5-Amino-1H-indazole: A Comprehensive Guide for Laboratory Professionals
Disclaimer: The disposal procedures outlined below are based on publicly available Safety Data Sheets (SDS) for 5-Amino-1H-indazole (CAS: 19335-11-6). It is crucial to consult your institution's specific safety guidelines and local regulations before handling and disposing of any chemical waste. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.
Proper chemical waste management is a critical aspect of laboratory safety and environmental responsibility. 5-Amino-1H-indazole is a compound that requires careful handling and disposal due to its potential health hazards. This document provides a detailed, step-by-step guide for its safe disposal.
Hazard and Disposal Information Summary
For quick reference, the following table summarizes the key hazard classifications and disposal recommendations for 5-Amino-1H-indazole.
| Hazard Category | GHS Hazard Statement | Disposal Recommendation |
| Acute Toxicity, Oral | H301: Toxic if swallowed[1] | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations.[1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] | Collect solid residues and seal in labeled drums for disposal.[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] | Dispose of in accordance with local regulations.[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] | Dispose of contents/container to an approved waste disposal plant.[2] |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is necessary to ensure the safe disposal of 5-Amino-1H-indazole. The following steps provide a general guideline for laboratory personnel.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.[1]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use in a well-ventilated area. If dust is likely to be generated, a dust mask or respirator is recommended.[1][2]
2. Waste Collection:
-
All waste containing 5-Amino-1H-indazole, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.[1]
3. Spill Management: In the event of a spill, follow these procedures immediately:
-
Evacuate the immediate area to prevent exposure.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[1]
-
Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Carefully sweep or scoop the material into the designated hazardous waste container.[2]
-
Wash the spill area thoroughly with soap and water after the material has been collected.[1] Prevent runoff from entering drains.[1]
4. Final Disposal:
-
The sealed hazardous waste container must be disposed of through an approved waste disposal plant.[2]
-
Do not dispose of 5-Amino-1H-indazole down the drain or in regular trash.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and necessary steps for the safe disposal of 5-Amino-1H-indazole.
Caption: Decision workflow for the proper and safe disposal of 5-Amino-1H-indazole in a laboratory setting.
References
Essential Safety and Operational Guidance for 5-Amino-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 5-Amino-1H-indazol-3-ol. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, which is presumed to be a powder or crystalline solid.
| Body Part | Personal Protective Equipment (PPE) |
| Eyes/Face | Safety glasses with side-shields or goggles are mandatory. A face shield should be worn if there is a risk of splashing or significant dust generation.[1][2] |
| Skin | A lab coat or other protective clothing should be worn.[1][2] Nitrile gloves are recommended; they should be inspected before use and changed frequently, especially if contaminated.[1][2] |
| Respiratory | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[2][3] All respiratory protection should be used in accordance with a comprehensive respiratory protection program. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[1][2] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[1][2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Handling Procedures:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Minimize dust generation. Use techniques such as gentle scooping or weighing on paper within a contained space.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]
-
Launder contaminated clothing separately before reuse.[1]
Storage:
-
Store in a tightly sealed, properly labeled container.[2][3]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1][2][3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2][3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2][3]
-
Spills: Evacuate the area. Wear appropriate PPE. For small spills of solid material, carefully sweep or scoop up and place into a suitable container for disposal. Avoid generating dust. For larger spills, follow your institution's chemical spill response protocol.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
